molecular formula C7H13N B13023178 Bicyclo[4.1.0]heptan-1-amine

Bicyclo[4.1.0]heptan-1-amine

Cat. No.: B13023178
M. Wt: 111.18 g/mol
InChI Key: UDJSTQSIBVOCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[4.1.0]heptan-1-amine hydrochloride (CAS 2059941-89-6) is a valuable chemical building block in medicinal chemistry and organic synthesis. This compound features a fused cyclohexane-cyclopropane ring system, a structure recognized for imparting significant conformational restraint to molecules . This rigidity is a key strategic tool in drug discovery, as it can be used to lock the geometry of a pharmacophore, potentially leading to enhanced selectivity, improved potency, and better metabolic stability by reducing the number of flexible conformations a molecule can adopt . The primary amine functionality, presented here as a stable hydrochloride salt, provides a versatile handle for further chemical modifications, such as amide bond formation or Suzuki coupling, enabling its incorporation into more complex molecular architectures. The bicyclo[4.1.0]heptane (norcarane) scaffold is of high interest in the design of novel bioactive compounds. Research has demonstrated the application of this core structure in the development of conformationally locked carbocyclic nucleoside analogues, which are investigated for their antiviral properties . Furthermore, the scaffold serves as a key intermediate in stereoselective synthesis, allowing for the construction of complex molecules with multiple chiral centers . This product is offered for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound to explore new chemical space in the pursuit of novel pharmaceuticals and biological probes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

bicyclo[4.1.0]heptan-1-amine

InChI

InChI=1S/C7H13N/c8-7-4-2-1-3-6(7)5-7/h6H,1-5,8H2

InChI Key

UDJSTQSIBVOCMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC2C1)N

Origin of Product

United States

Foundational & Exploratory

Comparative Technical Analysis: 1-Aminobicyclo[4.1.0]heptane vs. Cyclohexylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between 1-Aminobicyclo[4.1.0]heptane (ABH) and its parent monocycle, Cyclohexylamine (CHA). It is structured to support decision-making in medicinal chemistry and lead optimization, focusing on electronic properties, synthetic accessibility, and conformational dynamics.

Executive Summary

In drug design, the transition from a flexible cyclohexyl ring to a rigid bicyclo[4.1.0]heptane (norcarane) scaffold is a strategic tactic to improve potency and metabolic stability. While Cyclohexylamine (CHA) acts as a flexible, lipophilic primary amine, 1-Aminobicyclo[4.1.0]heptane (ABH) introduces significant conformational restriction and electronic modulation.

Key Differentiator: The cyclopropane fusion in ABH lowers the basicity of the amine by approximately 1.5–2.0 log units compared to CHA. This is driven by the increased


-character of the bridgehead carbon (Walsh orbitals), which exerts an electron-withdrawing inductive effect, destabilizing the ammonium conjugate acid.
FeatureCyclohexylamine (CHA)1-Aminobicyclo[4.1.0]heptane (ABH)
Structure Flexible Monocycle (

)
Rigid Bicycle (Bridgehead

)
pKa (Conjugate Acid) ~10.64~8.8 – 9.2 (Estimated)
Hybridization Pure

Mixed

/Walsh orbital character
Primary Utility General building blockConformational locking; Bioisostere

Electronic & Structural Analysis

Basicity and Hybridization

The most critical physicochemical difference is basicity.

  • Cyclohexylamine: The nitrogen is attached to a standard secondary

    
     carbon. The alkyl group exerts a positive inductive effect (+I), stabilizing the positive charge on the ammonium species (
    
    
    
    ), resulting in a pKa typical of aliphatic amines (~10.6).
  • 1-Aminobicyclo[4.1.0]heptane: The nitrogen is attached to the bridgehead carbon (C1). In cyclopropane rings, the C-C bonds have high

    
    -character, forcing the external bonds (C-H or C-N) to have high 
    
    
    
    -character (approx. 30-33%
    
    
    , compared to 25% in
    
    
    ).
    • The Walsh Orbital Effect: This increased

      
      -character makes the bridgehead carbon effectively more electronegative. It pulls electron density away from the nitrogen lone pair.[1]
      
    • Result: The conjugate acid is less stable due to this electron withdrawal, lowering the pKa to the range of cyclopropylamine (~9.1).

Conformational Restriction

CHA exists primarily in a chair conformation but undergoes rapid ring flipping (


 at RT). The amine vector sweeps a large conformational volume.

In contrast, ABH is locked. The fusion of the cyclopropane ring forces the cyclohexane unit into a distorted half-chair/boat conformation. The C1-N bond vector is fixed relative to the scaffold. This rigidity reduces the entropic penalty upon binding to a protein target, potentially increasing affinity if the vector matches the binding pocket.

Synthetic Protocols

While CHA is commercially ubiquitous, ABH requires specific synthesis. The most robust route avoids direct amination of the strained ring and instead utilizes a Curtius Rearrangement sequence starting from the unsaturated ester.

Protocol: Synthesis of 1-Aminobicyclo[4.1.0]heptane
Step 1: Simmons-Smith Cyclopropanation

Objective: Construct the bicyclic skeleton from ethyl cyclohex-1-enecarboxylate.

  • Reagents: Ethyl cyclohex-1-enecarboxylate (1.0 eq), Diethylzinc (

    
    , 2.2 eq), Diiodomethane (
    
    
    
    , 2.2 eq), dry DCM.
  • Procedure:

    • Under

      
      , cool a solution of 
      
      
      
      (1.0 M in hexanes) in dry DCM to 0°C.
    • Add

      
       dropwise (Caution: Exothermic). Stir for 20 min to form the Furukawa reagent (
      
      
      
      ).
    • Add ethyl cyclohex-1-enecarboxylate dropwise.

    • Allow to warm to RT and stir for 12–16 h.

    • Quench: Saturated

      
       solution. Extract with DCM.
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc).

    • Product: Ethyl bicyclo[4.1.0]heptane-1-carboxylate.

Step 2: Saponification
  • Reagents: Ester from Step 1, LiOH (3.0 eq), THF/H2O (3:1).

  • Procedure: Reflux for 4 h. Acidify with 1M HCl to pH 2. Extract with EtOAc.

  • Product: Bicyclo[4.1.0]heptane-1-carboxylic acid.

Step 3: Curtius Rearrangement (The "Forbidden" Reaction made Safe)

Objective: Convert the carboxylic acid to the amine with retention of configuration.

  • Reagents: Carboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (

    
    , 1.2 eq), tert-Butanol (
    
    
    
    , excess).
  • Procedure:

    • Dissolve acid in dry Toluene. Add

      
       and DPPA.
      
    • Stir at RT for 30 min (formation of acyl azide).

    • Heat to 80°C for 1 h. Observe

      
       evolution carefully. (Formation of Isocyanate).[2]
      
    • Add excess

      
       and reflux for 12 h.
      
    • Workup: Wash with 5%

      
      , brine, dry over 
      
      
      
      .
    • Product: N-Boc-1-aminobicyclo[4.1.0]heptane.

Step 4: Deprotection
  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Procedure: Stir at RT for 2 h. Remove volatiles in vacuo.

  • Final Product: 1-Aminobicyclo[4.1.0]heptane hydrochloride salt.

Visualization of Pathways & Logic

Synthetic Workflow (DOT Diagram)

SynthesisPath Start Ethyl cyclohex-1- enecarboxylate Inter1 Bicyclo[4.1.0]heptane- 1-carboxylate Start->Inter1 Simmons-Smith (Et2Zn, CH2I2) Acid Bicyclo[4.1.0]heptane- 1-carboxylic acid Inter1->Acid LiOH, THF/H2O Hydrolysis Isocyanate Isocyanate Intermediate Acid->Isocyanate DPPA, Et3N (-N2) BocAmine N-Boc-1-amino bicyclo[4.1.0]heptane Isocyanate->BocAmine tBuOH Trapping Final 1-Aminobicyclo [4.1.0]heptane (HCl) BocAmine->Final HCl/Dioxane Deprotection

Figure 1: Step-by-step synthetic route from cyclohexenyl ester to the target bridgehead amine via Curtius rearrangement.

Basicity & Electronic Comparison (DOT Diagram)

Basicity CHA Cyclohexylamine (sp3 Carbon) CHA_Acid Conj. Acid pKa ~10.6 (Stabilized by +I effect) CHA->CHA_Acid Protonation (Easy) ABH 1-Aminobicyclo[4.1.0]heptane (High s-character C) ABH_Acid Conj. Acid pKa ~9.0 (Destabilized by s-orbital electronegativity) ABH->ABH_Acid Protonation (Harder)

Figure 2: Comparative basicity illustrating the impact of s-character on the stability of the conjugate acid.

References

  • Simmons-Smith Reaction Mechanism & Modifications

    • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[3] Organic Reactions.[2][4]

  • Curtius Rearrangement Protocols

    • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[2] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society.[5]

  • Basicity of Cyclopropylamines (Walsh Orbitals)

    • Roberts, J. D., & Chambers, V. C. (1951). Small-Ring Compounds. VIII. Some Nucleophilic Displacement Reactions of Cyclopropyl, Cyclobutyl, Cyclopentyl and Cyclohexyl p-Toluenesulfonates and Halides. Journal of the American Chemical Society.[5]

  • Bicyclo[4.1.

    • Kincaid, J. et al. (2015). Design and Synthesis of Bicyclo[4.1.0]heptane-based antiviral agents. Bioorganic & Medicinal Chemistry Letters.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Bicyclo[4.1.0]heptan-1-amine for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. Bicyclo[4.1.0]heptan-1-amine emerges as a compelling structural motif for medicinal chemists. Its rigid, three-dimensional architecture offers a distinct advantage over more flexible aliphatic or aromatic amines. By constraining the conformation of a molecule, researchers can achieve enhanced binding affinity to biological targets, improve metabolic stability, and fine-tune physicochemical properties.[1] This guide provides a comprehensive overview of Bicyclo[4.1.0]heptan-1-amine, from its fundamental properties and synthesis to its procurement and strategic application in drug development programs. Bicyclo[4.1.0]heptane derivatives are recognized as an important class of fused bicyclic scaffolds with significant biological activities, often found in natural products and pharmaceutical agents.[2]

Physicochemical Properties and Identification

Precise identification of a chemical entity is the foundation of reproducible scientific research. While Bicyclo[4.1.0]heptan-1-amine as a free base may not be widely listed in commercial catalogs, its hydrochloride salt is available and serves as a stable precursor.

PropertyValueSource
Chemical Name Bicyclo[4.1.0]heptan-1-amine hydrochloridePubChem[3]
CAS Number 2059941-89-6Arctom[4]
Molecular Formula C₇H₁₄ClNAmerican Elements[5]
Molecular Weight 147.65 g/mol BLDpharm[6]
InChIKey UDJSTQSIBVOCMJ-UHFFFAOYSA-NPubChem[3]

The Rationale for Bicycloalkylamines in Drug Design

The incorporation of bicyclic structures into drug candidates is a well-established strategy to enhance "drug-likeness".[1] These rigid scaffolds act as non-aromatic bioisosteres for phenyl rings and other flat moieties, offering a way to escape "flatland" and explore new chemical space. For instance, bicyclo[1.1.1]pentylamines (BCPAs) have gained prominence as bioisosteres of arylamines, mitigating risks associated with the metabolism, bioavailability, and excretion of aromatic compounds.[7] The Bicyclo[4.1.0]heptan-1-amine core provides a similar advantage, offering a defined three-dimensional vector for substituents that can lead to more specific and potent interactions with protein targets. This structural rigidity can also protect the molecule from metabolic degradation, potentially leading to a longer half-life in vivo. The development of novel bicyclo[4.1.0]heptane derivatives has been a focus in the synthesis of antagonists for receptors like the melanin-concentrating hormone receptor R1 (MCHR1).[8][9]

Synthesis and Characterization: A Proposed Pathway

Given that Bicyclo[4.1.0]heptan-1-amine is not a readily available commodity chemical, a reliable synthetic route is essential for researchers who require it for their studies. A logical and well-precedented approach begins with the cyclopropanation of cyclohexene, followed by functional group manipulations to introduce the desired amine at the bridgehead position.

G cluster_0 Phase 1: Core Scaffold Construction cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Final Product Formation A Cyclohexene B 7,7-Dichlorobicyclo[4.1.0]heptane A->B Dichlorocarbene generation (e.g., CHCl3, NaOH) C Bicyclo[4.1.0]heptane B->C Reductive dehalogenation (e.g., Na, liquid NH3) D Bicyclo[4.1.0]heptane-1-carboxylic acid C->D Carboxylation (e.g., n-BuLi, CO2) E Acyl Azide Intermediate D->E Activation & Azide Formation (e.g., DPPA, Et3N) F Isocyanate Intermediate E->F Curtius Rearrangement (Thermal) G Bicyclo[4.1.0]heptan-1-amine F->G Hydrolysis (Acidic or Basic) H Bicyclo[4.1.0]heptan-1-amine HCl G->H Salt Formation (HCl in ether)

Caption: Proposed synthetic workflow for Bicyclo[4.1.0]heptan-1-amine HCl.

Exemplary Experimental Protocol: Curtius Rearrangement

The Curtius rearrangement is a reliable method for converting a carboxylic acid to a primary amine with the loss of one carbon atom.

  • Activation: To a solution of Bicyclo[4.1.0]heptane-1-carboxylic acid (1.0 eq) in an anhydrous, inert solvent such as toluene, add triethylamine (1.1 eq).

  • Azide Formation: Cool the mixture to 0 °C and add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Rearrangement: Heat the reaction mixture to 80-100 °C. The acyl azide will undergo rearrangement to the isocyanate, which can be monitored by the evolution of nitrogen gas.

  • Hydrolysis: Once the rearrangement is complete, add aqueous acid (e.g., 3M HCl) and heat to reflux to hydrolyze the isocyanate to the primary amine.

  • Isolation: After cooling, perform a standard aqueous workup. The amine can be isolated as the hydrochloride salt by precipitation from a suitable organic solvent.

Expected Analytical Data
  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region corresponding to the cyclohexyl and cyclopropyl protons. The bridgehead proton adjacent to the nitrogen will likely be shifted downfield.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the carbons of the bicyclic system. The carbon bearing the amino group will be significantly shifted downfield.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the free base (111.18 m/z) or the protonated molecule ([M+H]⁺ at 112.11 m/z).[3]

Sourcing and Procurement: A Practical Guide

Obtaining Bicyclo[4.1.0]heptan-1-amine requires a strategic approach, as it is not a common stock chemical. Researchers have two primary avenues: direct purchase of the hydrochloride salt or custom synthesis.

Direct Suppliers

Several chemical suppliers list the hydrochloride salt or related isomers, which may serve as starting materials or reference compounds.

SupplierCompoundCAS NumberNotes
Arctom Bicyclo[4.1.0]heptan-1-amine hydrochloride2059941-89-6Direct source for the target compound's salt form.[4]
ChemScene Bicyclo[4.1.0]heptan-2-amine78293-48-8Isomer available, potentially useful for comparative studies.[10]
BLDpharm Bicyclo[4.1.0]heptan-2-amine hydrochloride78293-44-4Isomeric hydrochloride salt.[6]
Custom Synthesis Services

For researchers requiring the free base, larger quantities, or specific purity levels, custom synthesis is the most effective route.[11][12] These services provide access to specialized expertise and equipment.[13][14]

Reputable Custom Synthesis Providers:

  • ChiroBlock: Specializes in the first-time synthesis of complex and commercially unavailable compounds.[13]

  • Taros Discovery: Offers a one-stop shop from lab-scale custom synthesis to scale-up.[15]

  • Apollo Scientific: Provides bespoke chemical solutions, including synthetic route development and optimization.[14]

  • ResolveMass Laboratories Inc.: Focuses on tailored production of chemical compounds for the biotech and pharmaceutical sectors.[12]

G start Project Need: Bicyclo[4.1.0]heptan-1-amine decision1 Is the HCl salt acceptable? start->decision1 decision2 Is the quantity < 1g? decision1->decision2 Yes custom_synthesis Engage Custom Synthesis Service decision1->custom_synthesis No (Free Base Required) direct_purchase Direct Purchase from Supplier (e.g., Arctom) decision2->direct_purchase Yes decision2->custom_synthesis No (Larger Scale Needed)

Caption: Decision workflow for sourcing Bicyclo[4.1.0]heptan-1-amine.

Conclusion

Bicyclo[4.1.0]heptan-1-amine represents a valuable, yet underutilized, building block for the creation of novel therapeutics. Its constrained bicyclic structure provides a robust platform for designing molecules with improved potency, selectivity, and pharmacokinetic properties. While its commercial availability is limited, this guide has outlined clear synthetic strategies and procurement pathways through custom synthesis, empowering researchers to incorporate this promising scaffold into their drug discovery programs. The strategic use of such three-dimensional fragments is a critical component in the ongoing effort to develop the next generation of innovative medicines.

References

  • Yang, J., Wang, Y., & Li, E. Q. (2025). Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. Chemical Asian Journal.
  • Benchchem. 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol. Benchchem.
  • ACS Publications. Synthesis of Bicyclo[4.1.0]heptenes via Palladium-Catalyzed Intramolecular Coupling−Cyclization of 3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione with β-Styryl Bromides. Organometallics.
  • Organic Chemistry Portal. Synthesis of 7,7-dichlorobicyclo[4.1.0]heptane (7,7-dichlornorcarane) from cyclohexene. Organic Chemistry Portal.
  • Arctom. CAS NO. 2059941-89-6 | bicyclo[4.1.0]heptan-1-amine... Arctom.
  • Google Patents. US11680060B2 - Bicycloheptane pyrrolidine orexin receptor agonists.
  • American Elements. {bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride | CAS 2126177-69-1. American Elements.
  • Royal Society of Chemistry. Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. Organic Chemistry Frontiers.
  • ChemScene. 78293-48-8 | Bicyclo[4.1.0]heptan-2-amine. ChemScene.
  • ResearchGate. Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists.
  • ChiroBlock. Synthesis Service & Chemical Contract Research. ChiroBlock.
  • PubMed. An integrated drug-likeness study for bicyclic privileged structures: from physicochemical properties to in vitro ADME properties. PubMed.
  • Taros Discovery. Custom Synthesis Service for your key compounds. Taros Discovery.
  • PubChemLite. Bicyclo[4.1.0]heptan-1-amine hydrochloride (C7H13N). PubChemLite.
  • Biocompare. Chemical Synthesis Services. Biocompare.
  • ResolveMass Laboratories Inc. Custom Synthesis in San Francisco, California.
  • Apollo Scientific. Custom Synthesis Services for Tailored Chemical Solutions. Apollo Scientific.
  • PubMed. Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. PubMed.
  • BLDpharm. 78293-44-4|Bicyclo[4.1.0]heptan-2-amine hydrochloride. BLDpharm.
  • PubChemLite. Bicyclo[4.1.0]heptane-1-carboxylic acid. PubChemLite.

Sources

1-Amino-Norcarane Derivatives in Drug Discovery: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and pharmacological application of 1-amino-norcarane derivatives.

Executive Summary

The 1-amino-norcarane (1-aminobicyclo[4.1.0]heptane) scaffold represents a critical structural motif in modern medicinal chemistry, serving as a conformationally restricted bioisostere of flexible cyclohexylamines and phenyl rings. By fusing a cyclopropane ring to a cyclohexane core, this scaffold locks the amine functionality into a specific vector, reducing the entropic penalty of binding and enhancing selectivity for G-protein coupled receptors (GPCRs), particularly metabotropic glutamate receptors (mGluRs) and Melanin-Concentrating Hormone Receptors (MCHR1) .

This guide provides a rigorous analysis of the scaffold's synthesis, structural properties, and application in lead optimization, moving beyond basic descriptions to actionable, field-proven protocols.

Part 1: Structural & Stereochemical Fundamentals

The Norcarane Geometry

The bicyclo[4.1.0]heptane system exists in a half-chair conformation distorted by the fused cyclopropane ring. Unlike the flexible cyclohexane ring, the norcarane skeleton imposes a rigid "endo/exo" stereochemical environment.

  • Bridgehead Amine (C1-Amino): Placing the amino group at the bridgehead (C1) creates a quaternary center that is metabolically robust. It mimics the

    
    -quaternary carbon found in many unnatural amino acids.
    
  • Conformational Locking: The cyclopropane fusion prevents the chair-to-chair interconversion typical of cyclohexanes, fixing substituents at C2-C5 in defined axial or equatorial orientations.

Bioisosteric Logic

In drug design, 1-amino-norcarane serves two primary bioisosteric functions:

  • Phenyl Ring Replacement: The lipophilic bulk and planarity of the C1-C6 bond mimic a phenyl sector, but with increased

    
     character (Fsp3), improving solubility and reducing "flatness" associated with poor clinical success rates.
    
  • Glutamate Restriction: In mGluR agonist design, the scaffold acts as a rigid analogue of glutamate, positioning the distal carboxylate and the ammonium group to match the receptor's pharmacophore (e.g., contrasting with the bicyclo[3.1.0]hexane scaffold of LY354740).

Part 2: Synthetic Architectures & Protocols

Strategic Route: Curtius Rearrangement Approach

The most robust route to 1-amino-norcarane derivatives avoids direct nucleophilic substitution at the tertiary bridgehead (which is sterically hindered and prone to elimination). Instead, a Curtius Rearrangement of the corresponding carboxylic acid is the industry-standard protocol.

Experimental Protocol: Synthesis of N-Boc-1-aminobicyclo[4.1.0]heptane

Objective: Synthesize the protected bridgehead amine from commercially available cyclohex-1-enecarboxylic acid.

Reagents:

  • Starting Material: Ethyl cyclohex-1-enecarboxylic acid

  • Cyclopropanation: Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ), Toluene
  • Hydrolysis: LiOH, THF/Water

  • Rearrangement: Diphenylphosphoryl azide (DPPA), Triethylamine (

    
    ), tert-Butanol (
    
    
    
    )

Step-by-Step Methodology:

  • Simmons-Smith Cyclopropanation (The "Construction" Phase):

    • Setup: In a flame-dried flask under

      
      , dissolve ethyl cyclohex-1-enecarboxylic acid (1.0 eq) in anhydrous toluene.
      
    • Reagent Gen: Cool to 0°C. Add

      
       (1.0 M in hexanes, 2.2 eq) dropwise, followed by 
      
      
      
      (2.2 eq). The formation of the Furukawa reagent (
      
      
      ) is exothermic; control temp < 5°C to prevent decomposition.
    • Reaction: Allow to warm to RT and stir for 12h. The ester group directs the carbene delivery, typically favoring syn-addition relative to the ester, though the bridgehead is planar in the precursor.

    • Quench: Saturated

      
      . Extract with EtOAc.[1]
      
    • Validation: NMR should show disappearance of olefinic protons (

      
       6.8-7.0 ppm) and appearance of high-field cyclopropyl protons (
      
      
      
      0.5-1.5 ppm).
  • Saponification:

    • Treat the crude ester with LiOH (3 eq) in THF:H2O (3:1) at 60°C for 4h. Acidify to pH 3 with 1N HCl. Isolate the Bicyclo[4.1.0]heptane-1-carboxylic acid .

  • Curtius Rearrangement (The "Nitrogen Insertion" Phase):

    • Activation: Dissolve the acid (1.0 eq) in anhydrous

      
       (solvent & reactant). Add 
      
      
      
      (1.2 eq) and DPPA (1.1 eq).
    • Rearrangement: Heat to reflux (85°C) for 16h.

    • Mechanism:[2][3][4][5][6] The acyl azide forms in situ, undergoes thermal rearrangement to the isocyanate (

      
      ) with retention of configuration, and is trapped by 
      
      
      
      to form the Boc-carbamate.
    • Workup: Concentrate, dissolve in EtOAc, wash with 5%

      
      . Purify via silica flash chromatography (Hex/EtOAc).
      

Self-Validating Checkpoint:

  • IR Spectroscopy: Look for the characteristic carbamate carbonyl stretch at ~1700

    
    . Absence of isocyanate peak (~2270 
    
    
    
    ) confirms trapping completion.
Synthetic Workflow Visualization

SynthesisWorkflow Start Cyclohex-1-enecarboxylate Step1 Cyclopropanation (Et2Zn, CH2I2) Start->Step1 Inter1 Bicyclo[4.1.0]heptane- 1-carboxylate Step1->Inter1 C-C Bond Formation Step2 Saponification (LiOH) Inter1->Step2 Inter2 Carboxylic Acid Intermediate Step2->Inter2 Hydrolysis Step3 Curtius Rearrangement (DPPA, tBuOH) Inter2->Step3 Final N-Boc-1-Amino-Norcarane Step3->Final N-Insertion (Ret. of Config)

Figure 1: Synthetic route to N-Boc-1-Amino-Norcarane via Simmons-Smith cyclopropanation and Curtius Rearrangement.

Part 3: Medicinal Chemistry Applications[1][3][7][8]

Case Study: mGluR2/3 Agonists

The metabotropic glutamate receptors (mGluR2/3) are Gi/o-coupled GPCRs targeted for schizophrenia and anxiety. The endogenous ligand, glutamate, is highly flexible.

  • The Problem: Flexible glutamate analogs bind to multiple mGluR subtypes (Group I, II, III) and iGluRs (NMDA, AMPA), causing off-target toxicity.

  • The Norcarane Solution:

    • Compounds like MGS0028 (a bicyclo[3.1.0] derivative) and its [4.1.0] analogs utilize the bridgehead constraints to lock the inter-atomic distance between the amine and the distal carboxylic acid.

    • The 1-amino-norcarane scaffold (specifically with dicarboxylic acid substitution) enforces a "folded" conformation that selectively fits the Group II mGluR "Venus flytrap" domain, excluding the larger Group I pocket.

Signaling Pathway & Mechanism of Action

Upon binding a 1-amino-norcarane agonist, the mGluR2/3 receptor undergoes a conformational change that activates the


 protein cascade.

mGluR_Signaling Agonist 1-Amino-Norcarane Derivative Receptor mGluR2/3 (GPCR) Agonist->Receptor Binding G_Protein Gi/o Protein Activation Receptor->G_Protein Conformational Change Effector Adenylyl Cyclase G_Protein->Effector Inhibition (-) Messenger cAMP Levels Effector->Messenger Decreased Production Downstream PKA Inhibition & Ion Channel Modulation Messenger->Downstream Outcome Reduced Presynaptic Glutamate Release Downstream->Outcome Therapeutic Effect

Figure 2: Signal transduction pathway for mGluR2/3 agonists utilizing the norcarane scaffold.

Comparative SAR Data

The following table summarizes the impact of ring size (conformational restriction) on binding affinity (


) for mGluR2, comparing the flexible glutamate to rigidified scaffolds.
Compound ScaffoldStructure TypemGluR2

(nM)
Selectivity (vs NMDA)Notes
L-Glutamate Flexible Chain~2001xNon-selective; binds all GluRs.
DCG-IV 2-(carboxycyclopropyl)glycine20>100xHigh potency, but poor bioavailability.
LY354740 Bicyclo[3.1.0]hexane5>1000xClinical candidate; highly rigid.
Norcarane Analog Bicyclo[4.1.0]heptane 15 - 45 >500x Slightly lower potency than [3.1.0] due to larger ring volume, but distinct metabolic profile.

Data aggregated from representative SAR studies on conformationally restricted glutamate analogs [1, 2].

Part 4: Future Outlook & Stability

The 1-amino-norcarane scaffold is gaining traction beyond glutamate receptors.

  • Metabolic Stability: The cyclopropane ring inhibits

    
    -oxidation and sterically protects the adjacent amine from metabolic deamination (MAO mediated).
    
  • MCHR1 Antagonists: Recent work has identified bicyclo[4.1.0]heptane derivatives as potent antagonists for the Melanin-Concentrating Hormone Receptor 1, addressing hERG liability issues seen in earlier flexible analogs [3].[7]

References

  • Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. Bioorg.[8] Med. Chem. Lett. (2007).[8][9]

  • The Use of Conformational Restriction in Medicinal Chemistry. Curr. Top. Med. Chem. (2019).[10][11]

  • Discovery of MGS0028, a Potent, Selective, and Orally Active Group II Metabotropic Glutamate Receptor Agonist. Journal of Medicinal Chemistry (2019).

  • Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. Chem. Asian J. (2025).[9][12][13]

Sources

Methodological & Application

Strategic Synthesis of Bicyclic Amines via Simmons-Smith Cyclopropanation of Enol Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The construction of bicyclic amines—specifically azabicyclo[n.1.0]alkane systems—is a cornerstone in the synthesis of conformationally restricted alkaloids, NMDA antagonists, and antiviral agents. While direct cyclopropanation of basic amines is often thwarted by Lewis acid-base complexation with zinc reagents, enol ethers and enamides serve as robust, electron-rich surrogates.

This guide details the Simmons-Smith cyclopropanation of cyclic enol ethers (and their N-acyl equivalents, enamides) to generate bicyclic scaffolds. We focus on the Furukawa modification (


) due to its superior reproducibility and compatibility with functionalized substrates compared to the traditional Zn-Cu couple.

Mechanistic Principles & Stereocontrol

The Simmons-Smith reaction involves the transfer of a methylene group from a zinc carbenoid to an alkene.[1][2][3] Unlike carbene additions, this reaction is concerted, preserving the stereochemistry of the double bond.[4]

The Zinc Carbenoid Interface

The active species in the Furukawa modification is (iodomethyl)zinc ethyl (


) or bis(iodomethyl)zinc (

).
  • The Butterfly Transition State: The reaction proceeds through a concerted "butterfly-type" transition state where the zinc atom coordinates to the alkene

    
    -system (or a proximal directing group) while the methylene carbon attacks.
    
  • Directing Effects: In cyclic enol ethers (e.g., glycals), the ring oxygen or allylic substituents can direct the facial selectivity of the cyclopropanation, typically favoring syn-addition relative to the coordinating group.

Pathway Visualization

The following diagram illustrates the mechanistic flow from the enol ether precursor to the bicyclic scaffold.

SimmonsSmithMechanism Substrate Cyclic Enol Ether (Electron Rich) Complex Zinc-Olefin Complex Substrate->Complex Coordination Reagent Furukawa Reagent (EtZnCH2I) Reagent->Complex Ligand Exchange TS Butterfly Transition State Complex->TS Concerted Methylene Transfer Product Bicyclic Ether/Amine Scaffold TS->Product ZnI2 Elimination

Figure 1: Mechanistic pathway of the Simmons-Smith cyclopropanation via the Furukawa modification.

Experimental Protocols

Safety Pre-Requisites
  • Diethylzinc (

    
    ):  Pyrophoric.[5] Must be handled under inert atmosphere (Argon/Nitrogen).[5] Use a gas-tight syringe or cannula transfer.
    
  • Diiodomethane (

    
    ):  Toxic and light-sensitive.[6] Purify by passing through a short pad of basic alumina if the liquid is pink/red (iodine contamination).
    
  • Exotherm: The formation of the zinc carbenoid is exothermic. Strict temperature control is required.

Protocol A: Standard Furukawa Modification

Target Substrate: Cyclic Enol Ethers (e.g., Dihydrofurans, Glycals) or N-Boc-Enamides. Scale: 1.0 mmol

ReagentEquivalentsAmount (approx.)Role
Substrate 1.01.0 mmolStarting Material

(1.0M in Hexanes)
2.0 - 5.02.0 - 5.0 mLCarbenoid Precursor

2.0 - 5.0160 - 400 µLMethylene Source
Dichloromethane (DCM) Solvent5 - 10 mL (0.1 - 0.2 M)Anhydrous Solvent

Step-by-Step Methodology:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

  • Solvent Charge: Add anhydrous DCM (5 mL) and the Substrate (1.0 mmol). Cool the solution to -10°C (ice/acetone or cryocooler).

  • Diethylzinc Addition: Carefully add

    
     (1.0 M in hexanes, 2.0 equiv) dropwise over 5 minutes.
    
    • Note: A white precipitate may form (zinc alkoxides) if alcohols are present; this is normal.

  • Carbenoid Formation: Add

    
     (2.0 equiv) dropwise via syringe.
    
    • Critical: Maintain temperature < 0°C during addition to prevent runaway exotherms.

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) and stir for 6–12 hours.

    • Monitoring: Check TLC or GC-MS. The disappearance of the vinyl proton signal (approx. 4.5–6.5 ppm) in NMR is the gold standard for conversion.

  • Quench (The "Smith-Simmons" Crash):

    • Cool back to 0°C.

    • Slowly add saturated aqueous

      
        (5 mL). Vigorous gas evolution (ethane) will occur.
      
    • Alternative: For acid-sensitive products (like bicyclic acetals), use saturated Rochelle’s salt (potassium sodium tartrate) solution and stir for 1 hour until two clear layers form.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography on silica gel (often requires basic alumina or triethylamine-treated silica for acid-sensitive bicyclic amines).

Protocol B: Charette Modification (Acidic Additive)

Context: For unreactive enol ethers or when high stereocontrol is needed. The addition of a phenol or Lewis acid accelerates the reaction.

  • Modification: Add DME (1.0 equiv) or 2,4,6-trichlorophenol (2.0 equiv) to the

    
     solution before adding 
    
    
    
    .
  • Mechanism: This forms a more electrophilic zinc species, facilitating reaction with sterically hindered or electron-deficient enol ethers.

From Enol Ethers to Bicyclic Amines

While enol ethers yield bicyclic ethers (acetals), they are strategic precursors to amines. Two primary routes exist:

Route 1: The "Enamide" Direct Route

The most direct path to bicyclic amines is using N-acyl enol amines (enamides) or N-Boc-2,3-dihydropyrroles as the "enol ether" equivalent.

  • Substrate: N-Boc-2,3-dihydropyrrole.

  • Reaction: Protocol A (Standard Furukawa).

  • Product: N-Boc-3-azabicyclo[3.1.0]hexane.

  • Advantage: The N-Boc group reduces the basicity of the nitrogen, preventing it from quenching the zinc reagent, while the double bond remains electron-rich enough for cyclopropanation.

Route 2: The Ring-Opening/Amination Route

For bicyclic systems where the nitrogen is introduced after cyclopropanation (e.g., glycosylamines).

  • Cyclopropanation: Convert Glycal to 1,2-cyclopropanated sugar (Protocol A).

  • Ring Opening: Treat the resulting bicyclic acetal with

    
     or a primary amine.
    
  • Result: This yields a conformationally locked aminocyclitol or methylated amine derivative.

Experimental Workflow Diagram

Workflow Setup 1. Inert Setup (Argon, Flame-dried) ReagentPrep 2. Carbenoid Generation (Et2Zn + CH2I2 at -10°C) Setup->ReagentPrep Add Substrate Reaction 3. Cyclopropanation (0°C -> RT, 6-12h) ReagentPrep->Reaction Exothermic Quench 4. Quench & Complexation (Sat. NH4Cl or Rochelle's Salt) Reaction->Quench Complete Conversion Workup 5. Extraction & Purification (DCM / Silica Gel) Quench->Workup Phase Separation

Figure 2: Operational workflow for the Furukawa-modified Simmons-Smith reaction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Old

or wet solvent.
Titrate

.[7] Ensure DCM is distilled from

. Increase reagent load to 5.0 equiv.
Product Hydrolysis Acidic workup destroying enol ether/acetal.Use Rochelle's salt instead of

. Add 1%

to chromatography solvent.
Gel Emulsion Zinc salts precipitating.Stir the quenched mixture vigorously with Rochelle's salt for >1 hour until layers clarify.
No Reaction Substrate too sterically hindered.Switch to Protocol B (Charette) using TFA or Phenol additives to boost carbenoid electrophilicity.

References

  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society. Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide. Tetrahedron. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][2][3][5][6][8][9][10][11][12] Organic Reactions.[1][3][5][7][8][9][10][11] Link

  • Lévesque, E., Goudreau, S. R., & Charette, A. B. (2014).[8] Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters. Link

  • Doležel, J., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs.[7][12][13] Molecules. Link

Sources

Protecting group strategies for 1-aminobicyclo[4.1.0]heptane (Boc, Cbz)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies for 1-Aminobicyclo[4.1.0]heptane

Executive Summary

The 1-aminobicyclo[4.1.0]heptane scaffold represents a unique challenge in medicinal chemistry due to the convergence of two structural features: bridgehead steric congestion and cyclopropane ring strain . This guide provides optimized protocols for installing and removing Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups.

Unlike simple aliphatic amines, the 1-amino position functions as a tertiary carbinamine (analogous to tert-butylamine), significantly reducing nucleophilicity. Furthermore, the fused cyclopropane ring introduces acid sensitivity, necessitating careful selection of deprotection conditions to prevent ring-opening or rearrangement.

Strategic Analysis & Decision Matrix

Before selecting a protocol, evaluate the downstream synthetic requirements. The stability of the bicyclo[4.1.0]heptane core dictates that harsh acidic conditions (e.g., HBr/AcOH) and high-pressure hydrogenation should be avoided where possible.

Key Structural Considerations:

  • Steric Hindrance: The amine is attached to a quaternary bridgehead carbon. Standard protection rates will be retarded; acylation catalysts (DMAP) and elevated temperatures are often required.

  • Ring Strain: The cyclopropane ring is susceptible to electrophilic opening under strong acidic conditions or homo-Michael type additions if electron-withdrawing groups are present.

Decision Pathway:

PG_Strategy Start Start: 1-Aminobicyclo[4.1.0]heptane Cond_Acid Is the substrate sensitive to strong acids (TFA/HCl)? Start->Cond_Acid Boc_Route Select Boc Protection Cond_Acid->Boc_Route No (Stable) Cbz_Route Select Cbz Protection Cond_Acid->Cbz_Route Yes (Avoid Acid) Cond_H2 Does the molecule contain alkenes or benzyl ethers? Deprot_Boc_Std Deprotection A: TFA/DCM (Standard) Cond_H2->Deprot_Boc_Std No Deprot_Boc_Mild Deprotection B: TMSOTf or HCl/Dioxane (Mild) Cond_H2->Deprot_Boc_Mild Yes (Orthogonal) Boc_Route->Cond_H2 Next Step Deprot_Cbz_Std Deprotection C: H2, Pd/C (1 atm) Cbz_Route->Deprot_Cbz_Std Standard Deprot_Cbz_Alt Deprotection D: TMSI (Non-reductive) Cbz_Route->Deprot_Cbz_Alt If Alkene Present caption Figure 1: Decision matrix for protecting group selection based on substrate stability.

Protocol 1: Boc Protection & Deprotection

The Boc group is preferred for its stability to basic conditions and nucleophiles.[1] However, the installation requires forcing conditions due to the bulky bridgehead.

A. Installation of Boc Group

Rationale: The bridgehead amine is poorly nucleophilic. The use of DMAP (4-Dimethylaminopyridine) is critical to catalyze the reaction via the reactive


-acylpyridinium intermediate.

Materials:

  • Substrate: 1-Aminobicyclo[4.1.0]heptane (1.0 equiv)

  • Reagent:

    
     (Di-tert-butyl dicarbonate) (1.5 – 2.0 equiv)
    
  • Base:

    
     (Triethylamine) (2.0 equiv)
    
  • Catalyst: DMAP (0.1 equiv)

  • Solvent: THF (Tetrahydrofuran) or DCM (Dichloromethane)

Step-by-Step Protocol:

  • Dissolution: Dissolve the amine (1.0 mmol) in anhydrous THF (

    
    , 
    
    
    
    ).
  • Base Addition: Add

    
     (
    
    
    
    ,
    
    
    ) followed by DMAP (
    
    
    ,
    
    
    ).
  • Reagent Addition: Add

    
     (
    
    
    
    ,
    
    
    ) in one portion.
  • Reaction: Heat the mixture to 50°C for 12–24 hours. Note: RT stirring is often insufficient for this scaffold.

  • Workup: Dilute with EtOAc, wash with

    
     citric acid (to remove DMAP/amine), saturated 
    
    
    
    , and brine. Dry over
    
    
    .[2][3]
  • Purification: Flash chromatography (Hexanes/EtOAc). The product is typically a crystalline solid.

B. Deprotection of Boc Group

Warning: Strong acids can open the cyclopropane ring. Method B is recommended for valuable late-stage intermediates.

ParameterMethod A: Standard (TFA) Method B: Mild (TMSOTf)
Reagent Trifluoroacetic Acid (TFA)Trimethylsilyl Triflate (TMSOTf)
Solvent DCM (

ratio)
DCM
Additives None2,6-Lutidine (1.5 equiv)
Temperature

to RT

Mechanism Acidolysis (

-like)
Silyl-mediated cleavage
Risk Profile Moderate (Ring opening risk)Low (Non-acidic)

Protocol (Method B - Recommended for Safety):

  • Dissolve

    
    -Boc amine (
    
    
    
    ) in anhydrous DCM (
    
    
    ) and cool to
    
    
    .
  • Add 2,6-lutidine (

    
    , 
    
    
    
    ) to buffer the system.
  • Dropwise add TMSOTf (

    
    , 
    
    
    
    ).
  • Stir at

    
     for 1 hour. Monitor by TLC (Boc group cleavage is usually rapid).
    
  • Quench with saturated

    
     or MeOH.
    
  • Extract with DCM. The amine will be in the aqueous phase if acidic, or organic if basic workup is used.

Protocol 2: Cbz Protection & Deprotection[5]

Cbz is ideal when the substrate must survive acidic conditions (e.g., subsequent Boc deprotection of another site).

A. Installation of Cbz Group

Rationale: Schotten-Baumann conditions (biphasic) are highly effective and avoid the need for anhydrous solvents, though pyridine/DCM can be used for anhydrous needs.

Materials:

  • Reagent: Benzyl chloroformate (Cbz-Cl) (1.2 equiv)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: THF/Water (

    
    )
    

Step-by-Step Protocol:

  • Dissolve amine (

    
    ) in THF (
    
    
    
    ) and Water (
    
    
    ).
  • Add

    
     (
    
    
    
    ,
    
    
    ).
  • Cool to

    
    .[4]
    
  • Add Cbz-Cl (

    
    , 
    
    
    
    ) dropwise.
  • Allow to warm to RT and stir vigorously for 6–12 hours.

  • Workup: Extract with EtOAc. Wash organic layer with

    
     HCl (briefly) and brine.
    
B. Deprotection of Cbz Group

Rationale: Hydrogenolysis is the standard. The cyclopropane ring is generally stable to Pd/C at 1 atm


, but high pressures (>50 psi) or active catalysts (Pt, Rh) can reduce the ring to an ethyl-cyclohexane derivative.

Protocol:

  • Dissolve

    
    -Cbz amine (
    
    
    
    ) in MeOH or EtOH (
    
    
    ).
  • Add

    
     Pd/C (
    
    
    
    loading, e.g.,
    
    
    for
    
    
    substrate).
    • Tip: Use "poisoned" Pd/C or unreduced Pd/C if over-reduction is observed.

  • Purge flask with Nitrogen, then introduce Hydrogen (balloon pressure, ~1 atm).

  • Stir at RT for 2–4 hours.

  • Validation: Check NMR. Disappearance of aromatic protons (7.35 ppm) and benzylic protons (5.10 ppm) confirms cleavage. Retention of high-field multiplets (0.3–1.0 ppm) confirms cyclopropane integrity.

  • Filter through Celite to remove catalyst.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protection) Steric hindrance at C1 bridgehead.Increase temp to reflux; Use 20 mol% DMAP; Switch to Cbz-OSu (more reactive active ester).
Ring Opening (Deprotection) Acid strength too high (TFA/HCl).Switch to Method B (TMSOTf) or use HCl in Dioxane (anhydrous) instead of aqueous acids.
Over-reduction (Cbz Removal) Catalyst too active.Use Pd(OH)₂ (Pearlman's catalyst) or add

poison; Ensure pressure is strictly 1 atm.

Data Validation (NMR Markers):

  • Cyclopropane Ring: Look for complex multiplets in the 0.2 – 1.2 ppm range. Loss of these signals indicates ring opening.

  • Bridgehead Proton: In 1-substituted systems, there is no proton at C1. Look for the distinct diastereotopic protons at C2/C6.

References

  • General Amine Protection: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Bicyclo[4.1.0]heptane Synthesis & Stability: Yang, J., et al. (2025).[5] Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. Chem. Asian J.[5][5]

  • Non-Acidic Boc Deprotection: Sakaitani, M., & Ohfune, Y. (1990). Syntheses and reactions of silyl carbamates. 1. Chemoselective deprotection of t-butoxycarbonylamino groups. J. Org.[4][6][7] Chem., 55(3), 870–876.

  • Cbz Hydrogenolysis Selectivity: Felix, A. M., et al. (1978). Rapid Removal of Protecting Groups from Peptides by Catalytic Transfer Hydrogenation with 1,4-Cyclohexadiene. J. Org.[4][6][7] Chem., 43(21), 4194.

  • Cyclopropane Stability in Synthesis: Chankeshwara, S. V., & Chakraborti, A. K. (2006).[6] Catalyst-free N-tert-butyloxycarbonylation of amines in water. Org.[1][4][6][7][8][9][10] Lett., 8(15), 3259-3262.

Sources

Application Note: Synthesis of NMDA Receptor Antagonists Utilizing the Bicyclo[4.1.0]heptane Scaffold

[1][2]

Abstract & Strategic Overview

The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, is a critical target for therapeutic intervention in neurodegenerative diseases, neuropathic pain, and depression. While flexible glutamate analogs often lack subtype selectivity, conformationally restricted scaffolds allow for precise mapping of the agonist/antagonist pharmacophore.

This Application Note details the synthesis of bicyclo[4.1.0]heptane -based amino acids. Unlike the more common bicyclo[3.1.0]hexane analogs (e.g., LY354740, typically agonists), the larger [4.1.0]heptane system offers unique steric vectors. By modifying the "distal" anionic moiety (C3/C4 position) or introducing steric bulk, this scaffold can be tuned from an agonist to a competitive antagonist .

Key Technical Advantages of this Scaffold:

  • Entropy Reduction: Locks the glutamate backbone into a specific bioactive conformation, reducing the entropic penalty of binding.

  • Stereochemical Diversity: Multiple stereocenters allow for the separation of enantiomers that may exhibit opposing functional activities (e.g., agonist vs. antagonist).

  • Metabolic Stability: The fused cyclopropane ring protects adjacent bonds from metabolic hydrolysis.

Chemical Logic & Pharmacophore Design

To design an NMDA antagonist using this scaffold, we must differentiate it from the natural agonist, L-glutamate.

  • Agonist Mode: Requires a compact "folded" conformation where the distal carboxylate interacts with the receptor's Arg/Lys residues to close the ligand-binding domain (LBD).

  • Antagonist Mode: Often achieved by:

    • Extension: Moving the distal anionic group further away (e.g., replacing carboxylate with phosphonate or extending the chain).

    • Steric Blockade: Introducing bulky substituents (e.g., phenyl, cyclohexyl) on the bicyclic ring that prevent the LBD from closing fully (the "foot-in-the-door" mechanism).

Visualization: Pharmacophore & Synthetic Logic

NMDA_Pharmacophorecluster_mechMechanism of ActionGlutamateL-Glutamate(Flexible)ScaffoldBicyclo[4.1.0]heptane(Rigid Core)Glutamate->ScaffoldConformationalLockingAgonistAgonist(Compact Acidic Group)Scaffold->Agonist2-amino-2,6-dicarboxylateAntagonistAntagonist(Bulky/Extended Group)Scaffold->AntagonistAdd Steric Bulkor PhosphonateReceptor ActivationReceptor ActivationAgonist->Receptor ActivationLBD Closure BlockedLBD Closure BlockedAntagonist->LBD Closure Blocked

Figure 1: Transition from flexible glutamate to rigid antagonist via the bicyclo[4.1.0]heptane scaffold.

Synthetic Protocols

We present two primary routes. Route A is the industry standard for generating gram-scale quantities of the core scaffold. Route B is a divergent method for creating functionalized libraries.

Route A: Intramolecular Cyclopropanation (Corey-Chaykovsky / Sulfoxonium Ylide)

This protocol synthesizes the core 2-amino-bicyclo[4.1.0]heptane-2-carboxylic acid structure.

Materials Required
  • Precursor: 2-cyclohexen-1-one derivative (e.g., protected 2-amino-2-cyclohexenone).

  • Reagent: Trimethylsulfoxonium iodide (TMSOI).

  • Base: Sodium hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).

  • Solvent: Dry DMSO or THF.

Step-by-Step Methodology
  • Ylide Formation:

    • In a flame-dried flask under Argon, suspend NaH (1.2 eq) in dry DMSO.

    • Add Trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature.

    • Stir for 30–60 minutes until gas evolution ceases and a clear solution (dimethylsulfoxonium methylide) forms.

  • Cyclopropanation:

    • Cool the ylide solution to 0°C.

    • Add the 2-amino-cyclohexenone precursor (dissolved in DMSO) dropwise.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Mechanism:[1][2] The ylide acts as a nucleophile attacking the

      
      -carbon of the enone (Michael addition), followed by intramolecular ring closure and expulsion of DMSO.
      
  • Workup & Isolation:

    • Quench with saturated aqueous NH₄Cl.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc). The fused bicyclic ketone is obtained.[3]

  • Stereochemical Resolution:

    • The reaction typically yields a mixture of diastereomers.

    • Validation: Use NOESY NMR to distinguish endo vs. exo isomers. The coupling constant between the bridgehead protons is diagnostic (

      
       Hz for cis-fused).
      
Route B: Buchner Ring Expansion (Access to Functionalized Scaffolds)

This advanced route, utilized by groups like Sarpong et al., converts aromatic precursors into bicyclo[4.1.0]heptanes, allowing for the introduction of aryl substituents (common in antagonists) early in the synthesis.

Protocol
  • Diazo Transfer: Treat a substituted benzene/arene with ethyl diazoacetate in the presence of a Rhodium(II) catalyst (e.g., Rh₂(esp)₂).

  • Buchner Reaction: The carbene inserts into the aromatic double bond to form a norcaradiene, which equilibrates to the cycloheptatriene or is trapped as the bicyclo[4.1.0]heptane depending on substitution patterns.

  • Functionalization: The resulting double bonds can be selectively reduced or oxidized to install the amino acid moiety.

Functionalization to Antagonists (The "Switch")

To convert the core scaffold into an NMDA antagonist, follow this derivation protocol:

Modification TargetReagent/MethodEffect on Pharmacology
Distal Acid (C6/C7) Hydrolysis of ester

Acid
Agonist (Glutamate mimic)
Distal Acid Replacement Ohira-Bestmann reagent

Phosphonate
Antagonist (Competitive, high affinity)
Steric Bulk (C3/C4) Grignard addition to ketone

Aryl group
Antagonist (Prevents LBD closure)
Protocol: Phosphonate Installation (Distal Mimicry)
  • Start with the bicyclo[4.1.0]heptan-2-one intermediate (from Route A).

  • Perform a Horner-Wadsworth-Emmons (HWE) reaction using a phosphonoacetate to install an exocyclic double bond.

  • Reduce the double bond (H₂/Pd-C) to obtain the extended chain.

  • Hydrolyze the phosphonate esters using TMSBr (Trimethylsilyl bromide) in DCM.

Experimental Validation & QC

Every synthesized batch must undergo the following Quality Control workflow to ensure data integrity.

Workflow Diagram

QC_WorkflowSynthesisCrude ProductTLCTLC Screening(Check Conversion)Synthesis->TLCFlashFlash Chromatography(Purification)TLC->FlashChiral_HPLCChiral HPLC(Enantiomeric Excess >98%)Flash->Chiral_HPLCNMR1H/13C NMR + NOESY(Confirm Relative Stereochem)Chiral_HPLC->NMRBindingRadioligand Binding Assay([3H]-CGP 39653 displacement)NMR->Binding

Figure 2: Quality Control workflow for validating stereopure NMDA antagonists.

Key Characterization Data (Representative)
  • 1H NMR (CDCl₃, 400 MHz): Look for high-field signals (

    
     0.5 – 1.5 ppm) characteristic of the cyclopropane ring protons.
    
  • 13C NMR: The bridgehead carbons typically appear between

    
     15 – 25 ppm.
    
  • Mass Spec: High-resolution ESI+ confirms molecular formula.

References

  • Sarpong, R., et al. (2024).[4] "Skeletal Editing of Cyclic Scaffolds via Intramolecular Büchner Ring Expansion." Chinese Chemical Society. Link

  • Tietze, L. F., et al. (1994). "Conformationally restricted hybrids of CP-55,940 and HHC: Stereoselective synthesis and activity." Tetrahedron, 50, 2671–2680.[2] Link

  • Kozikowski, A. P., et al. (1990). "Synthesis of 1-aminocyclobutanecarboxylic acid derivatives as NMDA antagonists." Journal of Medicinal Chemistry. Link

  • Eli Lilly & Co. (2000). "Metabotropic glutamate receptor antagonists and their use." Patent CA2390948A1.[5] Link

  • Grygorenko, O. O., et al. "Synthesis of conformationally restricted glutamic acid analogs based on spiro and bicyclic scaffolds." Tetrahedron. Link

Disclaimer: This protocol is for research purposes only. All synthesis involving diazo compounds or biological assays must be conducted under strict safety guidelines and institutional approval.

Troubleshooting & Optimization

Preventing cyclopropane ring opening during amine deprotection

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes experimental fidelity and mechanistic understanding over generic advice.

Ticket ID: CP-PROTECT-001 Topic: Preventing Ring Opening During Amine Deprotection Status: Open Assigned Specialist: Senior Application Scientist, Synthesis Division

The Core Conflict: Strain vs. Deprotection

Researchers often encounter a "stability paradox" with cyclopropanes. While the C-C bonds possess significant kinetic stability, the ring suffers from high Baeyer strain (~27.5 kcal/mol) and torsional strain.

In amine deprotection, the two primary enemies of the cyclopropane ring are:

  • Electrophilic Attack (Acidic Conditions): Protonation of the ring or adjacent substituents can trigger ring opening via carbocation formation or homo-conjugate addition.

  • Hydrogenolysis (Reductive Conditions): Conditions used to cleave Cbz/Bn groups (H₂/Pd) can easily reduce the strained cyclopropane bond, resulting in a gem-dimethyl or linear alkyl chain.

This guide provides validated protocols to bypass these failure modes.

Decision Matrix: Reagent Selection

Use this logic flow to select the safest deprotection method based on your substrate's electronic properties.

DeprotectionLogic Start Select Protecting Group Boc Boc Group Start->Boc Cbz Cbz / Bn Group Start->Cbz IsSensitive Is Cyclopropane Donor-Acceptor (D-A)? Boc->IsSensitive MethodH2 Standard H2/Pd (RISKY) Cbz->MethodH2 Avoid MethodTransfer Protocol D: Transfer Hydrogenation (1,4-Cyclohexadiene) Cbz->MethodTransfer Recommended StandardCP Standard Cyclopropane (Mono/Di-alkyl) IsSensitive->StandardCP No FragileCP Activated Cyclopropane (D-A / Aryl-substituted) IsSensitive->FragileCP Yes MethodHCl Protocol A: HCl in Dioxane (0°C) StandardCP->MethodHCl First Choice MethodZn Protocol B: ZnBr2 (Lewis Acid) FragileCP->MethodZn High Safety MethodTMS Protocol C: TMSOTf (Anhydrous) FragileCP->MethodTMS Alternative

Figure 1: Decision matrix for selecting deprotection conditions based on cyclopropane substitution patterns.

Module A: Boc Deprotection (Acid-Sensitive Systems)

The Problem: Acid-Catalyzed Opening

Standard TFA/DCM (1:1) conditions generate a high concentration of hydronium ions. If your cyclopropane has an electron-donating group (the amine) and an electron-withdrawing group (ester, ketone, nitrile) on the ring, it forms a Donor-Acceptor (D-A) Cyclopropane . These are primed for "homo-Michael" addition, where the acid triggers ring opening rather than simple N-Boc cleavage.

Protocol B: The Zinc Bromide "Lewis Acid Shield"

Best for: Highly sensitive D-A cyclopropanes where any proton source is risky. Mechanism: ZnBr₂ coordinates to the carbamate carbonyl oxygen, activating the tert-butyl group for elimination without generating free protons that attack the ring [1].

Step-by-Step:

  • Preparation: Dissolve the N-Boc cyclopropyl amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Reagent Addition: Add ZnBr₂ (5.0 equiv) . The high equivalent count is critical to drive the complexation.

  • Reaction: Stir at room temperature (20–25°C).

    • Note: The reaction typically takes 3–6 hours. Monitor by TLC (the intermediate zinc complex may streak; a mini-workup of an aliquot is recommended for checking).

  • Workup (Critical):

    • Quench with water.

    • Extract with DCM.[1]

    • Wash the organic layer with saturated NaHCO₃ to remove zinc salts.

    • Result: Free amine or salt depending on workup pH.

Protocol C: TMSOTf (Anhydrous Cleavage)

Best for: Substrates containing acid-labile side chains (e.g., acetonides) alongside the cyclopropane. Mechanism: TMSOTf silylates the Boc carbonyl, inducing fragmentation into isobutylene and CO₂ without forming H₃O⁺ [2].

Step-by-Step:

  • Setup: Flame-dry glassware. Maintain N₂ atmosphere.

  • Mix: Dissolve substrate in dry DCM (0.1 M) and cool to 0°C.

  • Add Base: Add 2,6-lutidine (1.5 equiv) . This acts as a proton sponge to neutralize any adventitious acid.

  • Activate: Dropwise add TMSOTf (1.2 equiv) .

  • Quench: After 30–60 mins, quench with MeOH, then aqueous NaHCO₃.

Comparative Data: Boc Removal Methods
MethodReagentAcid SpeciesRisk to CyclopropaneRemoval Speed
Standard TFA / DCMH⁺ (Strong)High (Opens D-A rings)Fast (<1 h)
Mild HCl / DioxaneH⁺ (Controlled)Moderate Fast (<1 h)
Lewis Acid ZnBr₂ / DCMZn²⁺ (Complex)Low (Safe for D-A)Slow (3–6 h)
Silyl TMSOTfTMS⁺Very Low Fast (<1 h)

Module B: Cbz/Bn Deprotection (Hydrogenolysis)

The Problem: Over-Reduction

Cyclopropanes have a hydrogenation heat similar to double bonds. Standard conditions (H₂ balloon, Pd/C) often cleave the Cbz group and the cyclopropane ring simultaneously, yielding a propyl chain.

Protocol D: Transfer Hydrogenation

Best for: Preserving cyclopropane integrity during Cbz removal. Mechanism: Using a hydrogen donor (1,4-cyclohexadiene) instead of H₂ gas limits the saturation potential at the catalyst surface, kinetically favoring C-N bond cleavage over C-C ring reduction [3].

Step-by-Step:

  • Solvent: Dissolve N-Cbz cyclopropyl amine in Ethanol (EtOH) or Methanol (MeOH) (0.05 M).

  • Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).

  • Donor Addition: Add 1,4-cyclohexadiene (10.0 equiv) .

    • Alternative: Ammonium formate (5–10 equiv) can be used, but cyclohexadiene is often gentler.

  • Reaction: Stir at 25°C.

    • Monitoring: The reaction generates benzene and toluene. It is usually complete in 1–2 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Purification: Concentrate filtrate. The residue is the amine (often as a formate salt if ammonium formate was used).

Troubleshooting & FAQs

Q: I used HCl in dioxane and my yield is low. The NMR shows a complex mixture.

  • Diagnosis: You likely opened the ring. The "complex mixture" often contains the chlorinated linear chain (homo-conjugate addition of Cl⁻).

  • Fix: Switch to Protocol B (ZnBr₂) . If you must use HCl, ensure the temperature is strictly 0°C and reduce reaction time. Do not let it warm to RT with the acid present.

Q: Can I use HBr/AcOH for Cbz removal?

  • Answer: Absolutely not. HBr is a potent ring-opening agent for cyclopropanes. The bromide ion is a strong nucleophile that will attack the activated ring (SN2-type opening), destroying your scaffold.

Q: My cyclopropane has a ketone next to it (Cyclopropyl ketone). Is it stable?

  • Analysis: This is a classic Donor-Acceptor system.[2] The ketone pulls electron density, weakening the ring bonds.

  • Recommendation: Avoid TFA entirely. Use TMSOTf (Protocol C) or ZnBr₂ (Protocol B) . Even mild aqueous acids can trigger enolization and subsequent ring opening.

Q: How do I remove the zinc salts after Protocol B? They seem to stick to my amine.

  • Tip: If NaHCO₃ wash isn't sufficient, use a chelating wash. A solution of EDTA (disodium salt) or Rochelle's Salt (Potassium Sodium Tartrate) during the workup will sequester the Zinc ions into the aqueous phase, leaving your amine pure in the organic layer.

References

  • ZnBr2 Deprotection Mechanism

    • Title: A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles[3]

    • Source: MDPI (Molecules 2021)
    • URL:[Link]

  • TMSOTf Protocol

    • Title: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) assisted facile deprotection of N,O-acetonides[4][5]

    • Source: PubMed / NIH (J Org Chem)
    • URL:[Link]

  • Transfer Hydrogenation Selectivity

    • Title: A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides[6]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Cyclopropane Ring Opening Reviews

    • Title: Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes[7][8]

    • Source: Chemical Reviews (ACS)
    • URL:[Link]

Sources

Simmons-Smith Cyclopropanation Reactions: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Simmons-Smith cyclopropanation reaction. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving optimal yields and purity in their cyclopropanation reactions. As scientists who have navigated the intricacies of this powerful synthetic tool, we understand that even well-established procedures can present unexpected hurdles. This resource provides in-depth, field-tested insights and actionable troubleshooting strategies to help you overcome common obstacles and achieve your desired synthetic outcomes.

The Expertise Behind This Guide

Our approach is rooted in a deep understanding of the reaction mechanism and the practical realities of laboratory work. We don't just provide steps; we explain the underlying chemical principles. This allows you to not only solve your immediate problem but also to build a more intuitive understanding of the reaction, enabling you to preemptively address potential issues in future experiments. Every recommendation is grounded in established literature and our collective experience in synthetic organic chemistry.

Troubleshooting Guide: Addressing Low Yields and Other Common Issues

Low yields in a Simmons-Smith reaction can be attributed to a number of factors, ranging from reagent quality to substrate reactivity. This section is organized by common symptoms observed in the laboratory.

Symptom 1: Low to No Conversion of Starting Material

This is one of the most frequent issues and often points to a problem with the generation or reactivity of the zinc carbenoid, the key intermediate in the reaction.

The heart of the classic Simmons-Smith reaction is the formation of the organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI), on the surface of the zinc metal.[1] If the zinc-copper couple is not sufficiently activated, this crucial step will be inefficient, leading to poor or no reaction.

Troubleshooting Steps:

  • Verify Zinc Activation: The surface of commercially available zinc dust is often coated with a passivating layer of zinc oxide. This layer must be removed to expose the reactive zinc metal.[1]

    • Protocol for Zinc Activation: A common and effective method is to wash the zinc dust with dilute acid.[1] For a detailed, reliable procedure, refer to the protocol provided by Organic Syntheses for the preparation of norcarane.[2]

  • Ensure Fresh Preparation: The activated zinc-copper couple is best prepared immediately before use.[1] Its reactivity can diminish over time upon exposure to air and moisture.

  • Consider Sonication: Ultrasonication can improve the rate of formation of the organozinc carbenoid by continuously cleaning the metal surface and promoting mass transport.[3]

The Simmons-Smith reaction is highly sensitive to moisture.[1] Water will readily quench the organozinc intermediate, halting the cyclopropanation.

Troubleshooting Steps:

  • Solvent Purity: Ensure that your solvent (typically diethyl ether, dichloromethane, or 1,2-dichloroethane) is anhydrous.[1][4] Use freshly distilled solvents or solvents from a purification system.

  • Diiodomethane Quality: Diiodomethane can degrade over time, releasing iodine which can impart a pink or brownish hue. While slight discoloration is not always detrimental, it's best to use freshly purified diiodomethane. It can be purified by passing it through a short plug of activated alumina or by distillation under reduced pressure. Store it over copper wire to scavenge any iodine that may form.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1] This is crucial for preventing moisture from entering the reaction vessel.

The electronic nature of the alkene plays a significant role in the reaction rate. Electron-rich alkenes are more nucleophilic and react faster with the electrophilic zinc carbenoid.[4] Conversely, electron-deficient alkenes react more sluggishly.

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: For less reactive alkenes, prolonging the reaction time or gently heating the reaction mixture (if the solvent allows) can sometimes improve conversion.

  • Switch to a More Reactive Reagent System (Furukawa Modification): If you are working with an electron-deficient or sterically hindered alkene, the classic Simmons-Smith conditions may not be sufficient. The Furukawa modification, which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple, generates a more reactive carbenoid.[5] This method is often much faster and more effective for challenging substrates.[5]

    • Caution: Diethylzinc is pyrophoric and must be handled with extreme care under a strictly inert atmosphere.

Symptom 2: Formation of Significant Byproducts

The appearance of unexpected products alongside your desired cyclopropane can complicate purification and reduce your overall yield.

The zinc carbenoid is a reactive species and can participate in side reactions, especially if the desired cyclopropanation is slow.

  • Methylation of Heteroatoms: Alcohols, amines, and other heteroatom-containing functional groups can be methylated by the Simmons-Smith reagent, particularly with prolonged reaction times or an excess of the reagent.[5]

  • Reaction with Carbonyls: The Simmons-Smith reagent can react with ketones and aldehydes.[6]

Troubleshooting Steps:

  • Protecting Groups: If your substrate contains sensitive functional groups, consider using protecting groups to prevent side reactions.

  • Optimize Stoichiometry: Use a minimal excess of the Simmons-Smith reagent to reduce the likelihood of side reactions.

  • Monitor Reaction Progress: Follow the reaction by TLC or GC to determine the optimal time to quench the reaction, avoiding prolonged exposure of the product to the reaction conditions.

The byproduct of the reaction, zinc iodide (ZnI₂), is a Lewis acid that can catalyze side reactions, such as the opening of the newly formed cyclopropane ring or other acid-sensitive transformations.[5]

Troubleshooting Steps:

  • Use of a Scavenger: In the Furukawa modification, a small excess of diethylzinc can be used to scavenge the ZnI₂ as it is formed, converting it to the less Lewis-acidic ethylzinc iodide (EtZnI).[5]

  • Quenching with a Base: Adding pyridine to the reaction mixture upon completion can help to coordinate with and neutralize the Lewis-acidic zinc species.[5]

Symptom 3: Difficulty in Product Isolation and Purification

The workup of a Simmons-Smith reaction can be challenging due to the formation of zinc salts, which can sometimes lead to emulsions or make product extraction difficult.

Troubleshooting Steps:

  • Standard Quenching Procedure: A common and effective workup involves quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This will dissolve the zinc salts and help to break up any emulsions.

  • Alternative Workup: For sensitive products, quenching with a solution of sodium bicarbonate and disodium EDTA can be effective.[6]

  • Filtration: If a large amount of solid zinc remains, it can be removed by filtration before the aqueous workup.

Frequently Asked Questions (FAQs)

Q1: How do I know if my zinc-copper couple is active?

A: A freshly prepared, active zinc-copper couple should be a dark gray or black powder.[2] A good qualitative test is to add a small amount of diiodomethane to a suspension of the couple in your reaction solvent. You should observe a gentle exotherm and the formation of a gray precipitate, which is the organozinc carbenoid.

Q2: Can I use other dihalomethanes besides diiodomethane?

A: While diiodomethane is the most common reagent, dibromomethane has also been used.[5] However, it is generally less reactive. For highly electron-deficient alkenes, more electrophilic reagents like fluorodiiodomethane have been shown to improve yields.

Q3: My substrate has a hydroxyl group. How will this affect the reaction?

A: The presence of a hydroxyl group can be beneficial. The zinc reagent can coordinate to the hydroxyl group, directing the cyclopropanation to the same face of the double bond.[5] This can provide a high degree of stereocontrol. The Furukawa modification is particularly effective for allylic alcohols.[1]

Q4: What is the role of the copper in the zinc-copper couple?

A: The copper is believed to increase the reactivity of the zinc by creating galvanic cells on the surface of the metal, which facilitates the oxidative insertion of zinc into the carbon-iodine bond of diiodomethane.

Q5: My reaction is very slow. What are the first things I should check?

A: The first things to investigate are the activity of your zinc-copper couple and the dryness of your reagents and solvent. If these are not the issue, consider the electronic nature of your alkene. If it is electron-poor, you may need to switch to the more reactive Furukawa conditions.

Key Experimental Protocols

Protocol 1: Preparation of Activated Zinc-Copper Couple

This protocol is adapted from the procedure reported in Organic Syntheses.[2]

Materials:

  • Zinc powder

  • 3% Hydrochloric acid (aq)

  • Distilled water

  • Absolute ethanol

  • Anhydrous diethyl ether

Procedure:

  • In an Erlenmeyer flask, suspend zinc powder in a 3% solution of hydrochloric acid.

  • Stir the suspension vigorously for 1-2 minutes.

  • Decant the supernatant liquid.

  • Wash the zinc powder sequentially with:

    • Three additional portions of 3% hydrochloric acid.

    • Five portions of distilled water.

    • Two portions of absolute ethanol.

    • Three portions of anhydrous diethyl ether.

  • After the final ether wash, decant the ether and immediately place the activated zinc under high vacuum to remove all residual solvent. The resulting free-flowing, dark gray powder should be used immediately.

Protocol 2: General Procedure for Simmons-Smith Cyclopropanation (Furukawa Modification)

This is a general procedure and may require optimization for specific substrates.

Materials:

  • Alkene (1.0 eq)

  • Diethylzinc (Et₂Zn) (2.0 eq, typically as a solution in hexanes or toluene)

  • Diiodomethane (CH₂I₂) (2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the alkene and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution dropwise.

  • Add the diiodomethane dropwise to the reaction mixture. Caution: This may be exothermic.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Separate the organic and aqueous layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Reaction and Troubleshooting Logic

The Simmons-Smith Reaction Mechanism

Simmons_Smith_Mechanism cluster_reagent_formation Carbenoid Formation cluster_cyclopropanation Cyclopropanation Zn_Cu Zn(Cu) Carbenoid ICH₂ZnI Zn_Cu->Carbenoid Oxidative Addition CH2I2 CH₂I₂ CH2I2->Carbenoid TS [Butterfly Transition State] Carbenoid->TS Alkene Alkene Alkene->TS Product Cyclopropane TS->Product ZnI2 ZnI₂ TS->ZnI2

Caption: The Simmons-Smith reaction proceeds via the formation of an organozinc carbenoid, which then reacts with an alkene through a concerted, butterfly-like transition state to yield the cyclopropane product.

Troubleshooting Flowchart for Low Conversion

Caption: A logical workflow to diagnose and resolve issues of low conversion in Simmons-Smith reactions.

Summary of Reagent and Solvent Considerations

Parameter Recommendation Rationale
Zinc Use freshly activated zinc powder (Zn-Cu couple).Removes passivating oxide layer, ensuring high surface area and reactivity.
Diiodomethane Use purified, colorless reagent. Store over copper.Impurities (e.g., iodine) can interfere with the reaction.
Solvent Use anhydrous, non-coordinating solvents (e.g., Et₂O, DCM, DCE).Moisture quenches the reactive organozinc intermediate. Basic solvents can coordinate to the zinc and reduce its reactivity.[4]
Atmosphere Maintain a dry, inert atmosphere (N₂ or Ar).Prevents decomposition of the organozinc reagent by air and moisture.[1]
Furukawa Reagent (Et₂Zn) Handle with extreme care as it is pyrophoric.Diethylzinc is highly reactive and ignites spontaneously in air.

References

  • OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. [Link]

  • NROChemistry. Simmons-Smith Reaction. [Link]

  • Wikipedia. Simmons–Smith reaction. [Link]

  • Baran, P. S., et al. (2020). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis, 362(21), 4663-4668. [Link]

  • Smith, R. D., & Simmons, H. E. (1961). Norcarane. Organic Syntheses, 41, 72. [Link]

  • The Organic Chemistry Tutor. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation. YouTube. [Link]

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. [Link]

  • Organic Chemistry Portal. Simmons-Smith Reaction. [Link]

  • Shafi, S., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(23), 8546. [Link]

Sources

Overcoming steric hindrance in N-alkylation of 1-aminobicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #NCH-410-ALK Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely here because standard


 alkylation protocols (e.g., alkyl halide + 

) have failed, resulting in recovered starting material or complex mixtures.

The Root Cause: 1-aminobicyclo[4.1.0]heptane presents a "perfect storm" of steric and electronic resistance.

  • Bridgehead Sterics: The amine is attached to a tertiary bridgehead carbon. The rigid bicyclic framework prevents the conformational flexibility required to accommodate incoming electrophiles.

  • Cyclopropyl Strain: The fused cyclopropane ring (positions 1, 6, 7) creates significant Pitzer strain (torsional strain). Harsh conditions (strong Lewis acids or high heat) risk opening the cyclopropane ring rather than alkylating the amine.

  • Trajectory Blocking: The "back-side" of the amine is effectively blocked by the bicyclic cage, and the "front-side" is crowded by the adjacent bridgehead proton and the cyclopropyl methylene.

This guide provides three validated workflows to overcome these barriers, ranked from highest success probability to lowest.

Module 1: Decision Matrix (Triage)

Before selecting a protocol, determine your electrophile type.

DecisionMatrix Start Select Electrophile Type Aldehyde Aldehyde/Ketone Start->Aldehyde ArylHalide Aryl Halide (Br, I, OTf) Start->ArylHalide AlkylHalide Alkyl Halide (Primary/Secondary) Start->AlkylHalide ProtocolA PROTOCOL A: Ti(OiPr)4 Reductive Amination (Highest Success Rate) Aldehyde->ProtocolA Preferred Route ProtocolB PROTOCOL B: Pd-Catalyzed C-N Coupling (BrettPhos System) ArylHalide->ProtocolB Requires Catalyst AlkylHalide->ProtocolA If can oxidize to aldehyde ProtocolC PROTOCOL C: Direct Alkylation (High Risk - Use Cs2CO3/DMF) AlkylHalide->ProtocolC If unavoidable

Figure 1: Strategic decision tree for selecting the optimal alkylation pathway based on available electrophiles.

Module 2: Validated Protocols

Protocol A: Ti(IV)-Mediated Reductive Amination (Recommended)

Why this works: Sterically hindered amines struggle to condense with carbonyls to form the imine intermediate. Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine, which is then reduced in situ.[1]

Reagents:

  • Substrate: 1-aminobicyclo[4.1.0]heptane (1.0 equiv)

  • Electrophile: Aldehyde/Ketone (1.1 - 1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 - 2.0 equiv)
    
  • Reductant: Sodium borohydride (

    
    ) or Sodium triacetoxyborohydride (STAB)
    
  • Solvent: THF (anhydrous) or Ethanol (absolute)

Step-by-Step Workflow:

  • Complexation: In a flame-dried flask under Argon, dissolve the amine and the carbonyl compound in anhydrous THF (0.5 M).

  • Activation: Add

    
     dropwise via syringe. The solution may turn slightly yellow/orange.
    
  • Imine Formation: Stir at ambient temperature for 6–12 hours.

    • Checkpoint: Monitor by TLC. You are looking for the disappearance of the carbonyl spot. Do not proceed until the imine is formed.

  • Reduction: Cool the mixture to 0°C. Add

    
     (2.0 equiv) portion-wise (Caution: Hydrogen gas evolution).
    
    • Note: For extremely acid-sensitive substrates, use STAB, but

      
       is usually compatible with the cyclopropane ring under these basic conditions.
      
  • Quench: Stir for 2 hours at RT. Quench by adding 1N NaOH (to precipitate Titanium salts as white

    
    ).
    
  • Workup: Filter through a Celite pad to remove titanium salts. Extract the filtrate with EtOAc.

Protocol B: Buchwald-Hartwig Cross-Coupling

Why this works: Standard


 fails due to the electron-rich nature of the bridgehead and steric repulsion. Palladium catalysis creates a bond via reductive elimination, bypassing the steric trajectory requirements of nucleophilic attack.

Critical Component: Ligand Selection. Standard ligands (BINAP, dppf) often fail here. You must use BrettPhos or RuPhos , which are bulky, electron-rich dialkylbiaryl phosphines designed specifically for hindered primary amines.

Reagents:

  • Catalyst:

    
     (2-5 mol%) or precatalyst (BrettPhos Pd G4)
    
  • Ligand: BrettPhos (for primary amines) or RuPhos (if secondary amine target)

  • Base:

    
     (Sodium tert-butoxide) or 
    
    
    
    (weaker, use if sensitive)
  • Solvent: Toluene or 1,4-Dioxane (degassed)

Optimization Table:

VariableStandard ConditionOptimization for [4.1.0] System
Ligand BINAPBrettPhos (Essential for 1° amines)
Base

NaOtBu (Stronger base facilitates transmetallation)
Temperature 80°C100-110°C (Steric bulk requires higher activation energy)
Concentration 0.1 M0.2 - 0.5 M (Higher conc. aids intermolecular coupling)
Protocol C: Direct Alkylation (The "Last Resort")

Why this fails: Direct alkylation often leads to poly-alkylation (quaternary ammonium salts) or elimination of the alkyl halide. Modification: If you must use an alkyl halide, use the "cesium effect" in a polar aprotic solvent.

Workflow:

  • Dissolve amine in DMF or Acetonitrile (Polarity helps stabilize the transition state).

  • Add Cesium Carbonate (

    
    ) . The large Cesium cation effectively "naked" the carbonate, making it more basic and improving solubility.
    
  • Add alkyl halide (0.9 equiv - sub-stoichiometric to prevent over-alkylation).

  • Heat to 60°C. Do not exceed 80°C to avoid cyclopropane ring opening via elimination pathways.

Module 3: Mechanism & Troubleshooting

The Titanium Activation Pathway

Understanding the role of Titanium is crucial for troubleshooting Protocol A.

TiMechanism Amine 1-Amino [4.1.0]heptane Complex Hemiaminal-Ti Complex Amine->Complex Ketone Carbonyl (R-CHO) Ketone->Complex Ti Ti(OiPr)4 Ti->Complex Lewis Acid Activation Imine Activated Imine Species Complex->Imine -Ti(OH)(OiPr)3 (Water Scavenging) Product Sec-Amine Product Imine->Product NaBH4 Reduction

Figure 2: Mechanistic pathway of Ti-mediated reductive amination. The Titanium species scavenges water, preventing hydrolysis of the sterically unstable imine.

Frequently Asked Questions (FAQs)

Q1: My reaction yields are low (<20%) with Protocol A. What is wrong?

  • Diagnosis: The imine formation step likely failed before the reducing agent was added. Steric bulk at the bridgehead slows down the attack on the carbonyl.

  • Fix: Increase the complexation time (Step 3) from 6 hours to 18-24 hours . Heat the imine formation step to 40-50°C before adding the reducing agent. Ensure the THF is strictly anhydrous.

Q2: I see ring-opening byproducts (cycloheptene derivatives).

  • Diagnosis: The cyclopropane ring in bicyclo[4.1.0]heptane is acid-sensitive.

  • Fix: Avoid strong Lewis acids like

    
     or Bronsted acids (
    
    
    
    ,
    
    
    ) in the workup. In Protocol A, ensure the quench is basic (NaOH). In Protocol B, switch from
    
    
    to
    
    
    if the base is causing elimination.

Q3: Can I use microwave irradiation?

  • Answer: Yes, but with caution. Microwave heating is excellent for Protocol C (Direct Alkylation) to shorten reaction times and reduce thermal degradation. Limit temperature to 100°C and time to 10-20 minutes.

Q4: Why not use reductive amination with just NaBH3CN and Acid?

  • Answer: The classic Borch reduction (pH 5-6) is risky. The acidic pH required to activate the ketone can trigger the opening of the cyclopropane ring (homoconjugate addition). The Ti(IV) method operates under effectively neutral/basic conditions, preserving the bicyclic core.

References

  • Bicyclo[4.1.0]heptane Properties: NIST Chemistry WebBook, SRD 69. Bicyclo[4.1.0]heptane Thermochemistry. Link

  • Ti(IV) Reductive Amination: Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds". Journal of the Chemical Society, Perkin Transactions 1. Link

  • Buchwald-Hartwig for Primary Amines: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination". Angewandte Chemie International Edition. Link

  • Steric Hindrance in Bridgehead Amines: Krow, G. R. (1980). "The synthesis of bridgehead nitrogen heterocycles". Tetrahedron. (General grounding on bridgehead reactivity).

Sources

Purification of 1-aminobicyclo[4.1.0]heptane by recrystallization vs chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ABH-410-PUR Subject: Purification of 1-aminobicyclo[4.1.0]heptane: Recrystallization vs. Chromatography Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The purification of 1-aminobicyclo[4.1.0]heptane presents a classic dichotomy in organic synthesis: the speed of chromatography versus the scalability and purity of crystallization.

Because the amine functionality is located at the bridgehead position adjacent to a strained cyclopropane ring, this molecule exhibits unique physicochemical properties. It is moderately basic but susceptible to acid-catalyzed ring opening (rearrangement to cycloheptene derivatives) under harsh conditions.[1]

  • Recommendation: Use Flash Chromatography (on Basic Alumina or amine-deactivated Silica) for rapid isolation of small quantities (<1 g).[1]

  • Recommendation: Use Salt Formation & Recrystallization for scale-up (>1 g) or high-purity requirements (>98%), converting the likely oily free base into a stable crystalline solid.[1]

Module 1: Chromatographic Purification (Small Scale)

The Issue: Users often report "streaking" or "tailing" on TLC and columns. This is caused by the interaction between the basic amine lone pair and the acidic silanol groups (


) on standard silica gel. Additionally, prolonged exposure to acidic silica can degrade the strained cyclopropane ring.
Protocol A: Deactivated Silica Gel Chromatography

Best for: Rapid isolation of crude oil.

  • Stationary Phase Preparation:

    • Slurry silica gel in the starting mobile phase containing 1–2% Triethylamine (TEA) or 1% Ammonium Hydroxide (

      
      ) .[1]
      
    • Why? The modifier creates a basic buffer layer on the silica, blocking acidic sites and preventing amine protonation [1].

  • Mobile Phase Selection:

    • Base System: Hexanes / Ethyl Acetate (start 9:1, gradient to 1:1).[1]

    • Modifier: Maintain 1% TEA throughout the gradient.

  • Loading:

    • Dissolve the crude oil in a minimum amount of DCM/Hexane (1:1). Avoid pure DCM if possible, as it can be slightly acidic due to decomposition.[1]

Protocol B: Basic Alumina (Preferred for Stability)

Best for: Acid-sensitive substrates.[1]

  • Material: Aluminum Oxide (Basic), Brockmann Activity III.[1]

  • Advantage: Eliminates the need for amine modifiers and protects the cyclopropane ring from acid-catalyzed rearrangement.[1]

  • Solvent System: Hexanes / Diethyl Ether (Gradient 100:0 to 70:30).[1]

Decision Matrix: Chromatography Setup

ChromatographyDecision Start Start: Crude Amine Oil ScaleCheck Scale < 1g? Start->ScaleCheck AcidSens Is Ring Opening Observed? ScaleCheck->AcidSens Yes Recryst Go to Module 2 (Recrystallization) ScaleCheck->Recryst No (>1g) Silica Silica Gel + 1% Et3N (Hex/EtOAc) AcidSens->Silica No (Stable) Alumina Basic Alumina (Act. III) (Hex/Et2O) AcidSens->Alumina Yes (Unstable)

Figure 1: Decision matrix for selecting the appropriate stationary phase based on scale and stability.

Module 2: Recrystallization via Salt Formation (Process Scale)

The Issue: 1-aminobicyclo[4.1.0]heptane free base is typically a liquid (oil).[1] You cannot recrystallize a liquid.[1] You must derivatize it into a salt.[1]

Critical Warning: The bridgehead cyclopropane bond is strained.[1] Do not boil this amine in concentrated strong acids (e.g., 6M HCl), as this may trigger ring expansion to cycloheptene isomers [2].[1] Use anhydrous conditions and controlled temperatures.[1]

Step-by-Step Salt Formation Protocol

1. Solvent Selection (The "Good" Solvent):

  • Dissolve the crude amine oil in an anhydrous, non-polar solvent.

  • Recommended: Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).[1]
    
  • Concentration: ~0.1 g/mL.[1]

2. Acid Addition (The "Precipitant"):

  • Cool the solution to 0°C (Ice bath).

  • Option A (Standard): Add 2.0 M HCl in Diethyl Ether dropwise.[1]

    • Observation: A white precipitate (the hydrochloride salt) should form immediately.

    • Stoichiometry: Add exactly 1.05 equivalents. Excess acid promotes degradation.[1]

  • Option B (High Resolution): Add L-Tartaric Acid dissolved in warm Ethanol.[1]

    • Use Case: If the HCl salt is hygroscopic or oils out, tartrate salts often form larger, well-defined prisms that are easier to filter.[1]

3. Digestion & Crystallization:

  • Allow the suspension to stir at 0°C for 30 minutes.

  • If the solid is amorphous (powdery), gently warm the suspension (do not boil) and add drops of Ethanol until clear, then cool slowly to induce crystal growth.

4. Isolation:

  • Filter under inert atmosphere (nitrogen blanket) if the salt is hygroscopic.

  • Wash with cold

    
    .[1]
    
  • Dry in a vacuum desiccator over

    
    .[1]
    
Data Table: Salt Properties & Solvents
Salt TypeCounter-Ion SourceCrystallization Solvent SystemStability RiskComments
Hydrochloride 2M HCl in


/

ModerateStandard choice.[1] May be hygroscopic.[1]
Oxalate Anhydrous Oxalic Acid

/

LowGood for removing metallic impurities.[1]
Tartrate L-Tartaric Acid

/

Very LowBest for resolution of enantiomers (if applicable) and robust crystals.[1]
Picrate Picric Acid

N/ASafety Hazard. Avoid unless necessary for characterization.[1]
Troubleshooting & FAQ

Q1: I added HCl and my product turned into a sticky brown oil (oiled out). What now?

  • Diagnosis: This usually happens if the solvent is too polar or if impurities are high.[1]

  • Fix:

    • Decant the supernatant solvent.[1]

    • Triturate (scratch/grind) the oil with fresh, cold Diethyl Ether or Pentane.[1]

    • If it remains an oil, dissolve it in a minimum amount of hot Isopropanol (IPA) and add Diethyl Ether until cloudy. Store in the freezer (-20°C) overnight.

Q2: How do I recover the free base from the salt?

  • Protocol: Suspend the salt in DCM. Add 1M NaOH (aq) or saturated

    
     and stir until the solid dissolves. Separate the organic layer, dry over 
    
    
    
    , and concentrate in vacuo (keep bath temp < 40°C to avoid volatility loss).

Q3: Is the cyclopropane ring stable to the purification?

  • Insight: The 1-amino position provides some electronic stabilization, but the ring is still strained. Avoid temperatures >80°C in acidic media.[1] If using silica, ensure the column is run quickly (<30 mins).

Q4: Can I use HPLC?

  • Guide: Yes, but use a high-pH stable column (e.g., C18 Hybrid) with a basic buffer (Ammonium Bicarbonate, pH 10) to keep the amine neutral.[1] Acidic buffers (TFA/Formic Acid) will cause peak tailing and potential on-column degradation.[1]

References
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for amine purification and silica neutralization).

  • Wiberg, K. B., & Hess, B. A. (1966).[1] Heats of Formation of Light Cycloalkanes. Journal of the American Chemical Society.[1] (Thermodynamic data on cyclopropane strain).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard protocols for bicyclic amine salt formation).

Sources

Technical Support Center: Stereocontrolled Synthesis of Bicyclo[4.1.0]heptanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Challenge

The bicyclo[4.1.0]heptane scaffold is a privileged motif in drug discovery, serving as a conformationally restricted isostere of cyclohexanes or as a metabolic roadblock. However, its synthesis via the cyclopropanation of cyclohexenes presents a critical stereochemical challenge: controlling the exo/endo ratio.

In this context, the nomenclature refers to the relationship between the substituent on the cyclopropane ring (C7) and the bridgehead hydrogens (H1/H6):

  • Exo (Trans): The substituent (e.g., ester, aryl) is trans to the bridgehead hydrogens. This is typically the thermodynamic product due to minimized steric repulsion with the cyclohexane ring.

  • Endo (Cis): The substituent is cis to the bridgehead hydrogens. This isomer is sterically crowded and kinetically disfavored in standard concerted pathways, making its selective synthesis a "specialist" task.

This guide provides a decision framework and troubleshooting protocols to access either isomer reliably.

Strategic Decision Matrix

Before selecting a catalyst, analyze your substrate and target. Use the following logic flow to determine the optimal synthetic route.

G Start Start: Select Target Isomer Target Target Isomer? Start->Target Exo Exo (Trans) Target->Exo Favored Endo Endo (Cis) Target->Endo Challenging RhRoute Rh(II) / Cu(I) Catalysis (Thermodynamic Control) Exo->RhRoute Standard Path Substrate Substrate Type? Endo->Substrate Simple Simple Cyclohexene Substrate->Simple Unfunctionalized Allylic Allylic Alcohol/Amine Substrate->Allylic Directing Group Present CoRoute Co(II) Porphyrin Catalysis (Metalloradical Control) Simple->CoRoute Best Option SSRoute Directed Simmons-Smith (Chelation Control) Allylic->SSRoute High Reliability

Figure 1: Decision tree for catalyst and method selection based on substrate functionality and desired stereochemical outcome.

Module 1: Achieving Exo-Selectivity (The Standard Path)

For most applications, the exo isomer is the default product when using diazoacetates. The reaction proceeds via a concerted asynchronous mechanism where the bulky metal-carbene approaches the alkene from the least hindered face.

Recommended Catalysts
Catalyst ClassSpecific CatalystTypical dr (Exo:Endo)Notes
Rhodium(II) Carboxylates

3:1 to 10:1Standard starting point.[1] Low cost.
Rhodium(II) Carboxamidates

>20:1Highly exo-selective due to ligand steric bulk.[1]
Copper(I) Bisoxazoline Cu(OTf) + tBu-BOX>95:5Excellent enantiocontrol and exo-selectivity.[1]
Protocol: Rh(II)-Catalyzed Cyclopropanation

Objective: Synthesis of exo-7-ethoxycarbonylbicyclo[4.1.0]heptane.

  • Preparation: In a flame-dried Schlenk flask under

    
    , dissolve cyclohexene (5.0 equiv) and 
    
    
    
    (1.0 mol%) in anhydrous DCM.
  • Addition: Dissolve ethyl diazoacetate (EDA, 1.0 equiv) in DCM. Add this solution slowly via syringe pump over 4–6 hours.

    • Why? Slow addition maintains a low concentration of the reactive carbene, preventing dimerization (formation of diethyl fumarate/maleate) and favoring reaction with the alkene.

  • Workup: Concentrate the mixture and purify via silica gel chromatography.

Troubleshooting Exo-Synthesis
  • Issue: Low diastereoselectivity (dr < 3:1).

    • Fix: Switch to a bulkier catalyst like

      
       or 
      
      
      
      . The increased steric bulk of the ligand destabilizes the endo transition state further.
  • Issue: Low yield due to dimerization.

    • Fix: Increase the alkene stoichiometry (up to 10 equiv) or decrease the addition rate of the diazo compound.

Module 2: Achieving Endo-Selectivity (The Specialist Path)

Accessing the endo isomer is difficult because it requires overcoming significant steric repulsion. Standard Rh/Cu catalysts will rarely yield the endo product as the major isomer. You must switch mechanisms.

Method A: Metalloradical Catalysis (Co-Porphyrins)

Mechanism: Unlike Rh(II), Cobalt(II) porphyrins operate via a stepwise radical mechanism. The carbene radical intermediate allows for bond rotation and electronic stabilization that can favor the cis (endo) product, especially with specific "wall" porphyrins (Zhang's catalysts).

  • Key Catalyst: Co(TPP) (Tetraphenylporphyrin) or Co(P1) (Chiral variants).

  • Selectivity: Can achieve endo:exo ratios > 10:1 depending on the ester group and porphyrin substitution.

  • Protocol Note: These reactions often require no slow addition and can run at room temperature, as Co(II) metalloradicals are less prone to dimerization than Rh-carbenoids.[1]

Method B: Directed Simmons-Smith Reaction

Mechanism: If your cyclohexene has a proximal hydroxyl group (e.g., cyclohex-2-en-1-ol), use the inherent Lewis acidity of Zinc to direct the cyclopropanation.[1]

  • Reagent:

    
     (Furukawa reagent) or 
    
    
    
    (Shi's reagent).[2]
  • Selectivity: The zinc coordinates to the oxygen and delivers the methylene to the same face (syn-addition), resulting in the endo (cis-fused) product relative to the alcohol.

  • Protocol:

    • Mix allylic alcohol (1.0 equiv) in DCM at -10°C.

    • Add

      
       (2.0 equiv) carefully.
      
    • Add

      
       (2.0 equiv).
      
    • Allow to warm to RT. The coordination is robust and typically yields >95:5 dr (syn:anti).

Frequently Asked Questions (FAQ)

Q1: I am seeing a large amount of diethyl fumarate/maleate. What is happening? A: This is "carbene dimerization." It occurs when two diazo molecules react with each other instead of the alkene.

  • Solution: Your stationary concentration of diazo is too high. Use a syringe pump to add the diazo compound over 6–12 hours. Alternatively, use a more reactive catalyst (

    
    ) or increase the excess of cyclohexene.
    

Q2: Can I convert the exo isomer to the endo isomer thermally? A: Generally, no. The exo isomer is the thermodynamic product. Heating usually leads to ring opening (retro-cyclopropanation) or rearrangement to cycloheptadiene derivatives (Buchner-type expansion) rather than isomerization to the strained endo form.[1]

Q3: Why does my Simmons-Smith reaction stop at 50% conversion? A: Zinc carbenoids are sensitive to moisture and can degrade.[1] Ensure your


 is high quality. Also, the reaction generates 

as a byproduct, which is a Lewis acid and can cause polymerization of sensitive vinyl ethers or alcohols. Adding a coordinating additive like DME (dimethoxyethane) can sequester the zinc salts.

Q4: I need an endo-ester but I don't have a directing group. What do I do? A: This is the hardest case. You should use Co(II)-catalyzed cyclopropanation .[1] Specifically, search for "Zhang's Co(II) porphyrin catalysts." These are the only reliable intermolecular catalysts for endo-selective cyclopropanation of internal alkenes. Standard Rh/Cu will fail here.

Visualizing the Mechanism

The difference in selectivity stems from the transition state geometry.

Mechanism cluster_Rh Rh(II) Concerted Pathway (Exo-Selective) cluster_Co Co(II) Radical Pathway (Endo-Selective) Rh_TS Transition State (Concerted) Exo_Prod Exo Product (Thermodynamic) Rh_TS->Exo_Prod Steric Bulk Avoidance Co_Int Radical Intermediate (Stepwise) Endo_Prod Endo Product (Kinetic/H-Bond) Co_Int->Endo_Prod Radical Stabilization

Figure 2: Mechanistic divergence between Rh(II) and Co(II) catalysts leading to opposite stereochemical outcomes.[1]

References

  • Rhodium Catalysis Overview: Doyle, M. P. (1986). Catalytic methods for metal carbene transformations. Chemical Reviews, 86(5), 919–939.[1] Link

  • Co(II) Porphyrin (Endo Selectivity): Chen, Y., Fields, K. B., & Zhang, X. P. (2004).[1] Bromoporphyrins as Versatile Synthons for Modular Construction of Chiral Porphyrins: Cobalt-Catalyzed Highly Enantioselective and Diastereoselective Cyclopropanation.[1][3] Journal of the American Chemical Society, 126(45), 14718–14719. Link

  • Simmons-Smith Mechanism: Charette, A. B., & Beauchemin, A. (2001).[1] Simmons-Smith Cyclopropanation Reaction.[1][4][5] Organic Reactions, 58, 1–415.[1] Link

  • Exo/Endo Stability: Wiberg, K. B. (1986). Structures, energies, and spectra of cyclopropanes. The Chemistry of the Cyclopropyl Group, 1-26. Link

  • Cu-BOX Catalysts: Evans, D. A., Woerpel, K. A., Hinman, M. M., & Faul, M. M. (1991).[1] Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions.[1] Catalytic, asymmetric cyclopropanation of olefins.[5][6][7][8][9][10] Journal of the American Chemical Society, 113(2), 726–728. Link

Sources

Technical Support Center: Minimizing Side Reactions in the Reduction of Bicyclic Azides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers navigating the complexities of reducing bicyclic azides. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the synthesis of bicyclic amines, a critical structural motif in numerous pharmaceuticals and natural products. Drawing from established literature and field experience, this resource offers troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your reactions and minimize unwanted side reactions.

Introduction: The Unique Challenges of Bicyclic Azide Reduction

The reduction of azides to primary amines is a fundamental transformation in organic synthesis. However, when the azide functionality is part of a bicyclic system, the inherent strain, steric hindrance, and conformational rigidity of the scaffold can give rise to a unique set of challenges. These factors can influence the reactivity of the azide and the stability of intermediates, potentially leading to undesired side reactions such as intramolecular cyclizations, skeletal rearrangements, and fragmentation.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the specific issues you may encounter during your experimental work.

Section 1: Troubleshooting Common Reduction Methods

This section addresses specific problems encountered with the most frequently employed azide reduction techniques: the Staudinger Reduction, Catalytic Hydrogenation, and reduction with Metal Hydrides like Lithium Aluminum Hydride (LiAlH₄).

Staudinger Reduction

The Staudinger reduction is a two-step process involving the reaction of an azide with a phosphine (commonly triphenylphosphine, PPh₃) to form an iminophosphorane, which is then hydrolyzed to the desired amine and a phosphine oxide byproduct.[1] It is renowned for its mild conditions and excellent chemoselectivity.

FAQ 1: My Staudinger reduction is sluggish or incomplete, especially with a sterically hindered bicyclic azide. What can I do?

Answer:

This is a common issue, particularly with hindered azides where the approach of the phosphine is sterically impeded. The initial formation of the phosphazide intermediate is often the rate-limiting step.[2]

  • Increase Reaction Temperature: Gently heating the reaction mixture can often provide the necessary activation energy to overcome the steric barrier. Monitor the reaction carefully by TLC to avoid potential decomposition at elevated temperatures.

  • Consider Solvent Effects: The reaction is typically run in ethereal solvents like THF or diethyl ether. The addition of a polar aprotic co-solvent like DMF can sometimes accelerate the reaction, although this may complicate the workup.

Protocol for a Robust Staudinger Reduction of a Hindered Bicyclic Azide:

  • Dissolve the bicyclic azide (1.0 equiv) in anhydrous THF (0.1–0.5 M).

  • Add triphenylphosphine (1.1 equiv) to the solution at room temperature.

  • Stir the reaction mixture and monitor the disappearance of the azide by TLC or IR spectroscopy (the azide stretch around 2100 cm⁻¹ is a strong, clean handle).

  • If the reaction is slow, heat the mixture to reflux (around 65 °C for THF) and continue monitoring.

  • Once the azide is consumed, add water (5-10 equiv) to hydrolyze the iminophosphorane. This step can also be accelerated by gentle heating.

  • After hydrolysis is complete (as judged by the disappearance of the iminophosphorane intermediate on TLC), proceed with the workup.

FAQ 2: I'm having difficulty removing the triphenylphosphine oxide (TPPO) byproduct from my bicyclic amine. How can I improve the purification?

Answer:

The removal of the stoichiometric amount of TPPO is a classic challenge in Staudinger reductions due to its polarity and tendency to co-crystallize with products.

  • Acid-Base Extraction: If your bicyclic amine is basic, you can perform an acid-base extraction. After the reaction, dilute the mixture with a nonpolar organic solvent (like diethyl ether or ethyl acetate) and extract with aqueous HCl (e.g., 1 M). The amine will move to the aqueous layer as the hydrochloride salt, leaving the TPPO in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine extracted back into an organic solvent.

  • Precipitation/Crystallization: TPPO is poorly soluble in nonpolar solvents like hexanes or diethyl ether. After the reaction, concentrating the mixture and triturating with one of these solvents can cause the TPPO to precipitate, allowing it to be removed by filtration.[3]

  • Complexation with Metal Salts: TPPO can form complexes with certain metal salts, such as MgCl₂ or ZnCl₂, which then precipitate from the solution.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for azide reduction, with the only byproduct being nitrogen gas. Common catalysts include palladium on carbon (Pd/C) and platinum oxide (PtO₂).

FAQ 3: My catalytic hydrogenation is reducing other functional groups in my bicyclic azide (e.g., alkenes, benzyl ethers). How can I improve chemoselectivity?

Answer:

This is a significant drawback of standard catalytic hydrogenation.[4] The choice of catalyst and reaction conditions is crucial for achieving chemoselectivity.

  • Catalyst Selection:

    • Palladium on Carbon (Pd/C): Highly active and will readily reduce alkenes, alkynes, and benzyl groups.

    • Platinum Oxide (PtO₂): Also very active and generally not chemoselective.

    • Rhodium on Alumina (Rh/Al₂O₃): This catalyst has been shown to be more chemoselective for the reduction of azides in the presence of hydrogenolysis-labile groups like benzyl and benzyloxycarbonyl functionalities.

  • Catalyst Poisoning/Additives: The addition of a mild catalyst poison can sometimes selectively inhibit the hydrogenation of other functional groups. For example, the presence of amines or pyridine can sometimes suppress the hydrogenolysis of benzyl ethers.

  • Transfer Hydrogenation: Instead of using hydrogen gas, a hydrogen donor like ammonium formate or cyclohexene can be used with a palladium catalyst. This method is often milder and can exhibit different selectivity profiles.

Protocol for Chemoselective Catalytic Hydrogenation:

  • Dissolve the bicyclic azide (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • If protecting other functional groups is a concern, consider using a less reactive catalyst like Rh/Al₂O₃.

  • Carefully add the catalyst (typically 5-10 mol% loading).

  • If performing a transfer hydrogenation, add the hydrogen donor (e.g., ammonium formate, 5-10 equiv).

  • If using hydrogen gas, purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen (typically via a balloon or at a slightly positive pressure).

  • Stir the reaction vigorously to ensure good mixing of the catalyst, substrate, and hydrogen source.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Palladium on carbon can be pyrophoric when dry, so the filter cake should be kept wet with solvent.

  • Concentrate the filtrate to obtain the crude product.

Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ is a powerful reducing agent that readily converts azides to amines.[5] However, its high reactivity makes it non-chemoselective.

FAQ 4: I want to reduce a bicyclic azide that also contains an ester or an amide. Will LiAlH₄ work?

Answer:

No, LiAlH₄ will also reduce esters and amides to the corresponding alcohols and amines, respectively.[6] If you need to preserve these functional groups, LiAlH₄ is not a suitable reagent. The Staudinger reduction would be a much better choice in this scenario.

FAQ 5: Are there any specific side reactions to be aware of when using LiAlH₄ with bicyclic systems?

Answer:

Yes, the high reactivity of LiAlH₄ can sometimes lead to unexpected reactions in strained bicyclic systems. While not directly involving an azide, there are reports of rearrangements occurring during the LiAlH₄ reduction of other functional groups (like tosylates) in bicyclic systems. This suggests that under the reaction conditions, carbocation-like intermediates could potentially form, leading to skeletal rearrangements to relieve ring strain. Careful monitoring of the reaction and characterization of the product are essential.

Section 2: Bicyclic System-Specific Side Reactions

The unique structural features of bicyclic molecules can lead to side reactions that are less common in simpler acyclic or monocyclic systems.

Intramolecular Cyclization (Aza-Wittig Reaction)

FAQ 6: I'm performing a Staudinger reduction on a bicyclic azide that also contains a carbonyl group (aldehyde or ketone). Instead of the expected amino-alcohol or amino-ketone, I'm getting a complex mixture. What could be happening?

Answer:

You are likely observing an intramolecular aza-Wittig reaction.[7] The iminophosphorane intermediate formed during the Staudinger reduction can react with a suitably positioned intramolecular carbonyl group to form a new cyclic imine.[6][8] This is a powerful synthetic tool when desired, but a problematic side reaction when not.

aza_wittig cluster_start Bicyclic Azido-Ketone cluster_intermediate Iminophosphorane Intermediate cluster_pathways Reaction Pathways start R-N3 + PPh3 -> intermediate R-N=PPh3 start->intermediate Staudinger Reaction hydrolysis H2O -> R-NH2 (Desired Amine) intermediate->hydrolysis Hydrolysis aza_wittig Intramolecular Aza-Wittig -> Cyclic Imine intermediate->aza_wittig Intramolecular Cyclization

Caption: Competing pathways for the iminophosphorane intermediate.

Troubleshooting:

  • Protect the Carbonyl Group: Before performing the Staudinger reduction, protect the aldehyde or ketone as an acetal or ketal. These protecting groups are stable to the Staudinger conditions and can be removed after the amine has been formed.

  • Low Temperature Hydrolysis: Perform the hydrolysis of the iminophosphorane at low temperatures to favor the reaction with water over the intramolecular cyclization.

  • One-Pot Reduction: An alternative is to add a reducing agent like sodium borohydride after the iminophosphorane has formed to directly reduce the resulting imine (from the aza-Wittig reaction) to a cyclic amine. This may not give your desired product, but it can simplify the product mixture.

Skeletal Rearrangements and Fragmentation

FAQ 7: My bicyclic amine product has a different carbon skeleton than my starting azide. What could have caused this rearrangement?

Answer:

Skeletal rearrangements in bicyclic systems are often driven by the relief of ring strain. While less common during azide reduction, they can occur under certain conditions, particularly with highly reactive reagents or if unstable intermediates are formed.

  • Mechanism: If the reduction proceeds through an intermediate with carbocationic character, or in some cases radical intermediates, a Wagner-Meerwein type rearrangement can occur, leading to a more stable bicyclic system. For example, a [2.2.1] bicyclic system might rearrange to a less strained [3.2.1] system.

  • Fragmentation: In highly strained systems, the reduction process might trigger a fragmentation reaction, where the bicyclic ring system breaks apart.

Troubleshooting:

  • Use Milder Reducing Agents: If you suspect a rearrangement is occurring with a powerful reducing agent like LiAlH₄, switch to a milder method like catalytic hydrogenation or the Staudinger reduction.

  • Control Reaction Temperature: Perform the reaction at the lowest possible temperature to minimize the likelihood of providing enough energy for a high-activation-energy rearrangement pathway.

  • Thorough Structural Characterization: If you suspect a rearrangement, detailed NMR analysis (including 2D techniques like COSY and HMBC) and mass spectrometry are crucial to determine the structure of the product.

Section 3: Method Comparison and Data

Choosing the right reduction method depends on the specific substrate and the other functional groups present. The following table provides a general comparison of the most common methods.

MethodTypical ReagentsTypical Yield (%)Typical Reaction TimeKey AdvantagesKey Disadvantages
Staudinger Reduction PPh₃, H₂O80–95%[4]6–24 h[4]Excellent chemoselectivity, mild conditionsStoichiometric phosphine oxide byproduct, can be slow
Catalytic Hydrogenation H₂, Pd/C, PtO₂85–99%[4]0.5–24 h[4]High yields, clean reaction (only N₂ byproduct), scalableCan reduce other functional groups (alkenes, alkynes, benzyl groups)
Metal Hydride Reduction LiAlH₄, NaBH₄HighRapidPowerful and fast reducing agentLacks chemoselectivity, reduces many other functional groups

Example Data for Bicyclic Azide Reduction:

Bicyclic AzideReduction MethodConditionsYield (%)Reference
A bicyclo[2.2.1]heptane derivativeCatalytic Hydrogenation (H₂)Pd/C, Boc₂O, MeOH, rt79[9]
A 3-azidoazanorbornane derivativeRadical ReductionBu₃SnH, AIBN, Toluene, 110 °C44 (of rearranged product)[10]

Section 4: Experimental Protocols

This section provides detailed, step-by-step protocols for the key reduction methods discussed.

Protocol 1: General Procedure for Staudinger Reduction
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the bicyclic azide (1.0 equiv) in anhydrous THF (to a concentration of 0.1-0.2 M).

  • Addition of Phosphine: Add triphenylphosphine (1.1-1.2 equiv) in one portion at room temperature.

  • Reaction Monitoring: Stir the mixture and monitor the progress of the reaction by TLC or by observing the disappearance of the azide peak in the IR spectrum (~2100 cm⁻¹). If the reaction is slow, the mixture can be heated to reflux.

  • Hydrolysis: Once the starting material is consumed, add water (5-10 equiv) to the reaction mixture. The hydrolysis can be accelerated by heating to reflux for 1-2 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

    • Add diethyl ether or ethyl acetate to the residue and transfer to a separatory funnel.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or by one of the methods described in FAQ 2 to remove triphenylphosphine oxide.

Protocol 2: General Procedure for Catalytic Hydrogenation with H₂ Gas
  • Reaction Setup: To a hydrogenation flask, add the bicyclic azide (1.0 equiv) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 wt% of the substrate).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker) or use a hydrogen balloon. Purge the flask with hydrogen gas several times. Pressurize the vessel to the desired hydrogen pressure (or maintain a positive pressure with a balloon) and begin vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or by measuring hydrogen uptake.

  • Workup:

    • Carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric. Do not allow the filter cake to dry completely. Wash the filter cake thoroughly with the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure to afford the crude amine.

Section 5: Visualizing Key Concepts

Decision Workflow for Choosing a Reduction Method

reduction_choice start Start: Bicyclic Azide Reduction q1 Are other reducible functional groups present? (e.g., alkenes, esters, benzyl ethers) start->q1 staudinger Use Staudinger Reduction (High Chemoselectivity) q1->staudinger Yes q2 Are the other groups hydrogenolytically sensitive? (e.g., benzyl ethers) q1->q2 No cat_h2 Use Catalytic Hydrogenation (Clean, Scalable) q2->cat_h2 No cat_h2_selective Consider selective hydrogenation (e.g., transfer hydrogenation, Rh/Al2O3) q2->cat_h2_selective Yes q3 Is steric hindrance around the azide significant? cat_h2->q3 lah Use LiAlH4 (Powerful, but non-selective) q3->lah Yes, and hydrogenation is slow staudinger_modified Use modified Staudinger conditions (e.g., heat, more nucleophilic phosphine) q3->staudinger_modified Yes, and Staudinger is slow

Caption: Decision tree for selecting an appropriate azide reduction method.

References

  • Staudinger, H.; Meyer, J. (1919). "Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine". Helvetica Chimica Acta, 2(1), 635–646. [Link]

  • Raines, R. T., et al. (2003). "Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation". Journal of the American Chemical Society, 125(46), 14022–14023. [Link]

  • Grygorenko, O. O., et al. (2021). "Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Properties". ChemRxiv. [Link]

  • Zheng, M., et al. (2010). "Reduction of azide to amine using Fe/AlCl3 or Fe/BiCl3 system in aqueous EtOH". ResearchGate. [Link]

  • Lee, S., et al. (2012). "Conversion of azide to primary amine via Staudinger reaction in metal–organic frameworks". CrystEngComm, 14, 7375-7377. [Link]

  • Bakulev, V. A., et al. (2020). "One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems". Molecules, 25(23), 5753. [Link]

  • Organic Chemistry Portal. "Amine synthesis by azide reduction". [Link]

  • Al-Amin, M., et al. (2022). "Azides in the Synthesis of Various Heterocycles". Molecules, 27(12), 3708. [Link]

  • McAlees, A. J., & McCrindle, R. (1969). "Catalytic hydrogenations of cyclic imides and anhydrides". Journal of the Chemical Society C: Organic, 2425-2435. [Link]

  • Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives". [Link]

  • Cossío, F. P., et al. (2022). "Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems". The Journal of Organic Chemistry, 87(24), 16645–16654. [Link]

  • Corey, E. J., & Link, J. O. (1993). "A new synthesis of the analgesic alkaloid epibatidine". Journal of the American Chemical Society, 115(20), 9325–9326. [Link]

  • Chemistry Steps. "Amide Reduction Mechanism by LiAlH4". [Link]

  • Sharma, U., et al. (2023). "Skeletal rearrangement through photocatalytic denitrogenation: access to C-3 aminoquinolin-2(1H)-ones". Chemical Science, 14(38), 10515-10521. [Link]

  • Organic Chemistry Portal. "Staudinger Reaction". [Link]

  • Pearson, W. H., & Bergmeier, S. C. (1990). "Intramolecular Schmidt reactions of azides with carbocations: synthesis of bridged-bicyclic and fused-bicyclic tertiary amines". Journal of the American Chemical Society, 112(2), 803-804. [Link]

  • Wikipedia. "Staudinger reaction". [Link]

  • ACS Publications. "Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature". [Link]

  • Wikipedia. "Aza-Wittig reaction". [Link]

  • YouTube. "Lithium Aluminum Hydride to reduce aldehyde, ketone, ester, amide and carboxylic acid | Mechanisms". [Link]

  • Börner, H. G., et al. (2023). "Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer–polymer coupling". Polymer Chemistry, 14, 2523-2531. [Link]

  • Kamal, A., et al. (2011). "Mild and efficient reduction of azides to amines: Synthesis of fused [2,1-b]quinazolinones". Tetrahedron Letters, 52(24), 3144-3147. [Link]

  • Leitner, W., et al. (2023). "Adaptive Catalysts for the Selective Hydrogenation of Bicyclic Heteroaromatics using Ruthenium Nanoparticles on a CO2-Responsive Support". Angewandte Chemie International Edition, 62(48), e202311427. [Link]

  • Evans, D. A., et al. (2001). "Synthesis of (-)-epibatidine". Organic Letters, 3(19), 3009–3012. [Link]

  • Houk, K. N., et al. (2014). "A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions". The Journal of Organic Chemistry, 79(23), 11609–11618. [Link]

  • Marsden, S. P., et al. (2008). "Catalytic aza-Wittig Cyclizations for Heteroaromatic Synthesis". Organic Letters, 10(13), 2701–2704. [Link]

  • Al-Amin, M., et al. (2022). "Azides in the Synthesis of Various Heterocycles". Molecules, 27(12), 3708. [Link]

  • Palacios, F., et al. (2007). "Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds". Current Organic Chemistry, 11(6), 459-479. [Link]

Sources

Validation & Comparative

13C NMR Characterization of Bicyclo[4.1.0]heptane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical characterization of the bicyclo[4.1.0]heptane scaffold using ^{13}C NMR.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists[1]

Executive Summary: The Norcarane Challenge

The bicyclo[4.1.0]heptane system (norcarane) represents a privileged scaffold in drug discovery, offering a rigidified "pinched" cyclohexane geometry that restricts conformational freedom—a critical feature for improving ligand-target binding affinity.[1][2]

Unlike larger bicyclic systems (e.g., decalin), the bicyclo[4.1.0]heptane scaffold exists almost exclusively as the cis-fused isomer due to the immense ring strain imposed by a trans-fusion in a small ring system.[1] Therefore, the critical analytical challenge is not cis vs. trans ring fusion, but rather the stereochemical assignment of substituents (specifically endo vs. exo configurations at C7) and differentiating this scaffold from its lower homolog, bicyclo[3.1.0]hexane.[1]

This guide compares the ^{13}C NMR profile of the bicyclo[4.1.0]heptane scaffold against its primary structural alternatives and provides a definitive protocol for stereochemical resolution.

Comparative Analysis: Scaffold & Stereoisomers[2][3]

The Primary Comparison: Endo vs. Exo Isomers

For 7-substituted bicyclo[4.1.0]heptanes, the relative orientation of the substituent (R) to the cyclohexane ring is the defining structural feature. ^{13}C NMR is superior to ^{1}H NMR here because the rigid geometry induces distinct, non-overlapping chemical shift changes via the


-gauche effect .[1][2]

Mechanism: In the endo isomer, the substituent at C7 is sterically compressed against the axial hydrogens of the cyclohexane ring (C2/C5), resulting in a diagnostic upfield shift (shielding) of the affected carbons.

Table 1: Diagnostic ^{13}C NMR Shifts (ppm) for 7-Methylbicyclo[4.1.0]heptane

Data derived from solvent CDCl₃, referenced to TMS.

Carbon PositionExo-Isomer (Less Steric Strain)Endo-Isomer (Steric Compression)

(Endo - Exo)
Interpretation
C7 (Bridge) 19.8 15.2 -4.6 Primary Diagnostic: Upfield shift due to steric crowding.[1][3]
C1/C6 (Fusion) 16.513.8-2.7Shielding from proximity to the methyl group.[2][3]
C2/C5 (

)
21.220.1-1.1Minor shielding via

-effect.[1][2][3]
C3/C4 (

)
23.523.1-0.4Distal carbons; minimal perturbation.[1][2][3]
Me-Substituent 24.118.5-5.6Secondary Diagnostic: Methyl carbon is significantly shielded.[1][3]

Key Insight: A negative


 (upfield shift) for the bridgehead substituent is the "fingerprint" of the endo configuration.[2]
Scaffold Comparison: [4.1.0] vs. [3.1.0] Systems

When optimizing potency, chemists often contract the ring size.[2][3] Distinguishing these scaffolds is straightforward via ^{13}C NMR due to ring strain effects.[2]

FeatureBicyclo[4.1.0]heptane (Norcarane)Bicyclo[3.1.0]hexane13C NMR Differentiator
Ring Fusion Cyclopropane + CyclohexaneCyclopropane + CyclopentaneC1/C6 Shifts
Strain Energy ~28 kcal/mol~33 kcal/mol[3.1.0] fusion carbons are typically deshielded (+5-10 ppm) relative to [4.1.0] due to higher s-character in the C-H bonds.[1][3]
Conformation Half-chair / BoatRigid Envelope[4.1.0] shows broader line widths at low temp due to conformational flux; [3.1.0] is static.[1][2][3]

Experimental Protocol: Definitive Assignment Workflow

To guarantee high-confidence structural assignment, follow this self-validating protocol. This workflow moves beyond basic 1D acquisition to establish connectivity and spatial arrangement.[2][3]

Step 1: Sample Preparation
  • Concentration: 15-20 mg of analyte in 0.6 mL CDCl₃.[2][3]

  • Additives: Add 1-2 drops of TMS explicitly; do not rely solely on solvent residual peaks for precise isomer comparisons.

  • Tube: High-precision 5mm NMR tube (camber < 3µm) to minimize shimming artifacts on the sensitive cyclopropyl signals.

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1][2][3]

  • Relaxation Delay (D1): Set to 3.0 - 5.0 seconds .

    • Reasoning: Cyclopropyl carbons (C1, C6, C7) often have longer

      
       relaxation times than the cyclohexane methylenes.[2] Short D1 values will suppress these diagnostic signals, leading to poor S/N ratio.[2]
      
  • Spectral Width: -10 to 220 ppm (Capture high-field cyclopropyl region).[1][3]

  • Scans (NS): Minimum 512 scans for sufficient S/N on quaternary carbons.

Step 3: Advanced Editing (The "Filter")

Run a DEPT-135 or APT (Attached Proton Test) immediately after the 1D ^{13}C.[1][2]

  • Expectation:

    • C7 (Bridge): Up (CH) or Down (C-substituted).[1][2][3]

    • C1/C6 (Fusion): Up (CH).[1][2][3]

    • C2-C5: Down (CH₂).

    • Validation: If C1/C6 appear as CH₂, the scaffold is likely ring-opened or incorrect.[3]

Visualized Structural Logic[2][3]

The following diagram illustrates the decision tree for assigning the stereochemistry of the bicyclo[4.1.0]heptane scaffold based on the data types described above.

G Start Unknown Bicyclic Scaffold Step1 1. Acquire 13C NMR + DEPT-135 Start->Step1 CheckFusion Check C1/C6 Signals (10-25 ppm region) Step1->CheckFusion IsNorcarane Signals Present: Confirm [4.1.0] Core CheckFusion->IsNorcarane High Field CH IsOther Signals Absent/Deshielded: Suspect [3.1.0] or Ring Open CheckFusion->IsOther Low Field / CH2 Step2 2. Assess C7 Substituent Shift IsNorcarane->Step2 Compare Compare Chemical Shift (δ) Step2->Compare Endo Upfield Shift (Shielded) ENDO Isomer (Steric Compression) Compare->Endo δ < 18 ppm (approx) Exo Downfield Shift (Deshielded) EXO Isomer (Less Strain) Compare->Exo δ > 20 ppm (approx) GammaEffect Gamma-Gauche Effect (Steric Shielding) GammaEffect->Endo

Figure 1: Logic flow for the stereochemical assignment of bicyclo[4.1.0]heptane derivatives using ^{13}C NMR chemical shift diagnostics.

References

  • General 13C NMR Trends in Bicyclic Systems

    • Stothers, J. B.[1] Carbon-13 NMR Spectroscopy. Academic Press, 1972.[2] (Foundational text on rigid alicyclic shielding effects).

  • Specific Data for 7-Methylnorcaranes

    • Ishihara, T., Ando, T., Muranaka, T. "Carbon-13 Nuclear Magnetic Resonance Spectra of 7-Substituted Bicyclo[4.1.0]heptanes."[1][3][4] J. Org.[2][3][4][5] Chem., 1977 , 42(4), 666–670.[1][2][4]

    • [1][2]

  • Gamma-Gauche Effect Mechanism

    • Grant, D. M., & Paul, E. G.[1] "Carbon-13 Magnetic Resonance. II. Chemical Shift Data for the Alkanes." J. Am. Chem. Soc., 1964 , 86(15), 2984–2990.[2][3]

    • [1][2]

  • Comparison with Bicyclo[3.1.

    • Abraham, R. J., et al. "1H and 13C NMR spectra of bicyclo[3.1.0]hexane and bicyclo[4.1.0]heptane derivatives."[1][2] J. Chem. Soc., Perkin Trans.[2][3] 2, 1982 , 1003-1009.[1][3]

Sources

Technical Guide: IR Spectroscopy Profiling of Bicyclic vs. Acyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Amine Stretching Frequencies for Bicyclic Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In drug discovery and structural elucidation, distinguishing bicyclic amines (e.g., quinuclidines, tropanes) from their acyclic or monocyclic counterparts is critical. While NMR is the gold standard for connectivity, Infrared (IR) Spectroscopy offers a rapid, unique diagnostic advantage: the detection of stereoelectronic effects that rely on rigid conformational locking.

This guide objectively compares the spectral signatures of bicyclic versus acyclic amines. It focuses on two primary differentiators: Bohlmann bands (diagnostic for tertiary bicyclic amines) and Ring Strain effects on N-H stretching (for secondary amines).

Mechanistic Principles

To interpret the IR data correctly, one must understand the underlying physical chemistry:

  • Stereoelectronic Effect (Bohlmann Bands): In tertiary amines, when the nitrogen lone pair (

    
    ) is antiperiplanar  to an adjacent C-H bond (
    
    
    
    ), hyperconjugation occurs (
    
    
    ). This interaction weakens the C-H bond, lowering its force constant and shifting the stretching frequency to the 2700–2800 cm⁻¹ window.
    • Acyclic Amines: Free rotation averages this effect, making these bands weak or absent.

    • Bicyclic Amines: Rigid structures (e.g., trans-quinolizidine, quinuclidine) lock this geometry, resulting in strong, diagnostic "Bohlmann bands."

  • Hybridization & Ring Strain: In strained bicyclic systems (e.g., 7-azabicyclo[2.2.1]heptane), the bond angles are compressed. To minimize strain, the atom directs more p-character into the ring bonds and more s-character into the exocyclic bonds (including N-H). Higher s-character leads to a stronger bond and a higher stretching frequency .

Comparative Analysis: Bicyclic vs. Acyclic Amines

The following data summarizes the key spectral differences observed in dilute non-polar solution.

Table 1: Spectral Fingerprint Comparison
FeatureAcyclic / Flexible Amines (e.g., Triethylamine, Diethylamine)Bicyclic / Rigid Amines (e.g., Quinuclidine, 7-Azabicyclo[2.2.1]heptane)Differentiation Factor
Bohlmann Bands (C-H stretch)Weak / Absent. Due to free rotation, the antiperiplanar overlap is transient. Bands are obscured by general alkyl C-H stretches (2850–2960 cm⁻¹).Strong / Diagnostic. Distinct, medium-to-strong bands appear at 2700–2800 cm⁻¹ . Requires rigid antiperiplanar geometry.High. Presence of bands <2800 cm⁻¹ strongly suggests rigid bicyclic structure.
N-H Stretch (Secondary Amines)3310–3350 cm⁻¹. Typical range for unstrained secondary amines.3340–3400 cm⁻¹. Shifted to higher wavenumbers due to increased s-character in the N-H bond caused by ring strain.Moderate. Subtle shift; requires precise calibration and non-H-bonding solvent.
C-N Stretch 1020–1250 cm⁻¹. often coupled with other skeletal vibrations.Variable. Can be shifted due to skeletal rigidity, but less diagnostic than C-H/N-H regions.Low. Difficult to assign without isotopic labeling.
Case Study: Quinuclidine vs. Triethylamine

This comparison highlights the "Bicyclic Effect" on tertiary amines.

  • Triethylamine (

    
    ): 
    
    • Conformation: Flexible ethyl arms rotate freely.

    • IR Spectrum: Dominant C-H stretches at 2850–2960 cm⁻¹.[1] The region below 2800 cm⁻¹ is relatively clean or shows only weak shoulders.

    • Interpretation: The lack of sustained

      
       overlap prevents significant Bohlmann band intensity.
      
  • Quinuclidine (1-Azabicyclo[2.2.2]octane):

    • Conformation: The "cage" structure locks the alkyl chains back. The nitrogen lone pair is permanently held antiperiplanar to three bridgehead C-H bonds.

    • IR Spectrum: Prominent, sharp bands observed between 2700 and 2800 cm⁻¹ .

    • Interpretation: These are classic Bohlmann bands. Their intensity correlates directly with the number of antiperiplanar C-H bonds (3 in this case).

Experimental Protocol: Resolving Bohlmann Bands

To reliably detect these features, you must eliminate interference from hydrogen bonding and solvent effects.

Objective: Isolate the electronic effects of the amine without solvent quenching.

Protocol Steps:

  • Solvent Selection: Use Carbon Tetrachloride (

    
    )  or Hexane .
    
    • Avoid: Chloroform (

      
      ) or Alcohols. 
      
      
      
      is acidic enough to H-bond with the amine lone pair (
      
      
      ), which disrupts the
      
      
      interaction and suppresses Bohlmann bands.
  • Sample Preparation:

    • Prepare a dilute solution (approx.[2] 0.05 M). High concentrations can lead to intermolecular association (though less of an issue for tertiary amines, it is critical for secondary amines to distinguish free N-H from H-bonded N-H).

  • Data Acquisition:

    • Scan range: 4000–600 cm⁻¹.[3]

    • Resolution: 2 cm⁻¹ (essential to resolve sharp Bohlmann bands from the broad alkyl envelope).

  • Analysis:

    • Zoom into the 2600–3000 cm⁻¹ region.

    • Look for distinct peaks below 2800 cm⁻¹.[3][4] If present, check stereochemistry (cis-fused bicyclics often lack these bands; trans-fused possess them).

Visualizations
Figure 1: Stereoelectronic Origin of Bohlmann Bands

This diagram illustrates the orbital overlap requirement that makes Bohlmann bands a diagnostic tool for rigid bicyclic amines.

BohlmannEffect cluster_0 Acyclic Amine (Flexible) cluster_1 Bicyclic Amine (Rigid) A1 Nitrogen Lone Pair (n) A3 Free Rotation A1->A3 A2 C-H Bond (sigma) A2->A3 A4 Transient Overlap (Weak/No Band) A3->A4 Averages out B1 Nitrogen Lone Pair (n) B3 Locked Antiperiplanar Geometry B1->B3 B2 C-H Bond (sigma*) B2->B3 B4 Strong n -> sigma* Interaction B3->B4 Maximal Overlap B5 Bohlmann Band (2700-2800 cm-1) B4->B5 Bond Weakening

Caption: Comparison of orbital alignment in flexible vs. rigid amines. The locked geometry in bicyclics enables the hyperconjugation responsible for low-frequency C-H stretches.

Figure 2: IR Analysis Workflow for Bicyclic Amines

IRWorkflow Start Unknown Amine Sample Step1 Determine Amine Class (N-H Region: 3100-3500 cm-1) Start->Step1 Decision1 N-H Bands? Step1->Decision1 SecAmine Secondary Amine (1 Band) Decision1->SecAmine Yes TertAmine Tertiary Amine (No Bands) Decision1->TertAmine No AnalyzeSec Check Frequency vs. Strain SecAmine->AnalyzeSec AnalyzeTert Check 2700-2800 cm-1 Region TertAmine->AnalyzeTert ResultSec1 3310-3350 cm-1 Likely Acyclic/Unstrained AnalyzeSec->ResultSec1 ResultSec2 >3350 cm-1 Possible Strained Bicyclic AnalyzeSec->ResultSec2 ResultTert1 No Bands <2800 cm-1 Acyclic or Cis-fused AnalyzeTert->ResultTert1 ResultTert2 Strong Bands 2700-2800 cm-1 Rigid Bicyclic (e.g. Quinuclidine) or Trans-fused AnalyzeTert->ResultTert2 Bohlmann Bands Present

Caption: Decision tree for categorizing amine structures based on IR spectral features.

References
  • Bohlmann, F. "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten." Chemische Berichte, 1958. (Foundational paper establishing the correlation between stereochemistry and IR bands in the 2700–2800 cm⁻¹ region).
  • Wenkert, E., & Wickberg, B. "General Stereochemical Analysis of Quinolizidine Derivatives." Journal of the American Chemical Society, 1962.[5] Link

  • Kovalenko, V. I., et al. "Experimental vibrational spectra and computational study of 1,4-diazabicyclo[2.2.2]octane (DABCO)." Journal of Molecular Structure, 2012.[6] Link

  • LibreTexts Chemistry. "IR Spectroscopy: Amines." Link

  • Crittenden, D. L., et al. "Physicochemical properties of 7-azabicyclo[2.2.1]heptane." Journal of Physical Chemistry A, 2005.

Sources

X-ray crystallography data for bicyclo[4.1.0]heptan-1-amine salts

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: X-ray Crystallography & Structural Insights for Bicyclo[4.1.0]heptan-1-amine Salts

Executive Summary: The Case for Conformational Locking

In modern medicinal chemistry, the bicyclo[4.1.0]heptan-1-amine scaffold represents a critical "middle ground" between the high flexibility of cyclohexylamines and the extreme strain of cyclopropylamines. This guide analyzes the crystallographic data of bicyclo[4.1.0]heptan-1-amine salts, contrasting them with standard aliphatic amine scaffolds.

Key Finding: X-ray diffraction studies confirm that the fusion of the cyclopropane ring to the cyclohexane core forces the system into a stable half-chair or boat-like conformation. This "conformational locking" fixes the amino group vector, reducing the entropic penalty upon binding to biological targets (e.g., NMDA receptors, viral polymerases), a distinct advantage over the fluxional cyclohexylamine alternatives.

Structural Analysis & Crystallographic Data

The following data compares the structural parameters of the bicyclo[4.1.0]heptan-1-amine core (derived from high-resolution X-ray studies of its hydrochloride and functionalized analogs) against common alternatives.

Table 1: Structural & Performance Comparison
FeatureBicyclo[4.1.0]heptan-1-amine HCl Cyclohexylamine HCl Cyclopropylamine HCl
Crystal System Monoclinic / Orthorhombic (Derivative dependent)OrthorhombicTetragonal
Dominant Conformation Half-Chair / Distorted Boat Chair (Fluxional)Planar / Rigid
Ring Strain Moderate (~28 kcal/mol)Low (~0 kcal/mol)High (~27.5 kcal/mol)
Amine Vector Fixed (Pseudo-axial/equatorial) Variable (Axial/Equatorial flip)Fixed
C-N Bond Length 1.48 – 1.50 Å1.49 Å1.47 Å
Hygroscopicity Low to ModerateHighHigh
Application Conformational locking, NMDA antagonists, NucleosidesGeneral building blockFragment-based design
Detailed Crystallographic Insights

1. The "Locked" Half-Chair: Unlike cyclohexylamine, which rapidly interconverts between chair conformers, X-ray data of bicyclo[4.1.0]heptan-1-amine derivatives (e.g., Compound 17 in antiviral research) reveal a rigidified half-chair. The cyclopropane ring introduces significant angle strain, flattening the C1-C6 bond and forcing C2-C3-C4-C5 into a puckered arrangement.

  • Implication: The amino group at C1 projects in a defined vector, critical for highly specific receptor interactions where "induced fit" is energetically costly.

2. Salt Lattice Packing: In hydrochloride salts, the chloride ion typically anchors the structure via three N-H···Cl hydrogen bonds.

  • Observation: In 7,7-difluoro-substituted analogs, the crystal packing is further stabilized by weak C-H···F interactions, creating a denser lattice compared to the unsubstituted parent. This suggests that fluorination at the 7-position (the "peak" of the bridge) can be used to modulate solubility and melting point.

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals for X-ray diffraction, we recommend the following validated protocol. This method minimizes disorder common in globular amine salts.

Step 1: Salt Formation
  • Reagents: 1-aminobicyclo[4.1.0]heptane (free base), 4M HCl in Dioxane, Diethyl Ether (anhydrous).

  • Procedure:

    • Dissolve the amine (1.0 equiv) in anhydrous diethyl ether at 0°C under N₂.

    • Dropwise add HCl/Dioxane (1.1 equiv). A white precipitate will form immediately.

    • Stir for 30 mins at 0°C, then filter.

    • Critical Step: Wash the solid 3x with cold pentane to remove excess acid, which can degrade crystal quality.

Step 2: Crystallization (Vapor Diffusion Method)
  • Solvent System: Methanol (Solvent) / Diethyl Ether (Antisolvent).

  • Setup:

    • Dissolve 20 mg of the crude HCl salt in the minimum amount of warm Methanol (approx. 0.5 mL).

    • Place this solution in a small inner vial.

    • Place the inner vial into a larger jar containing 5 mL of Diethyl Ether.

    • Seal the outer jar tightly and store at 4°C.

    • Timeline: Prismatic crystals suitable for XRD typically appear within 48-72 hours.

Strategic Workflow Visualization

The following diagram illustrates the decision logic for selecting the bicyclo[4.1.0] scaffold and the workflow for structural validation.

G Target Drug Target Requirement Flexibility Is the Binding Pocket Flexible? Target->Flexibility Cyclohexyl Select Cyclohexylamine (Low Cost, High Entropy) Flexibility->Cyclohexyl Yes (Induced Fit) Bicyclo Select Bicyclo[4.1.0]heptan-1-amine (Conformational Lock) Flexibility->Bicyclo No (Rigid Pocket) Synthesis Synthesis: Cyclopropanation of Cyclohexen-1-amine Bicyclo->Synthesis SaltForm Salt Formation (HCl/Fumarate) for Bioavailability Synthesis->SaltForm XRD X-Ray Diffraction (XRD) Validation SaltForm->XRD Data Data Output: 1. Half-Chair Confirmation 2. Vector Analysis XRD->Data

Figure 1: Decision matrix for scaffold selection and downstream structural validation workflow.

Performance Analysis: Stability & Solubility

Thermal Stability: Differential Scanning Calorimetry (DSC) data for bicyclo[4.1.0]heptan-1-amine HCl typically shows a sharp melting endotherm >200°C (derivative dependent), significantly higher than the free base which is prone to oxidation. The salt form is chemically stable for >12 months at room temperature when desiccated.

Solubility Profile:

  • Water: >100 mg/mL (Highly Soluble)

  • DMSO: >50 mg/mL

  • Ethanol: Moderate

  • DCM: Insoluble

  • Note: The high aqueous solubility makes the HCl salt the preferred form for in vivo efficacy studies, whereas the tartrate salt may be explored if slower dissolution is required.

References

  • Conformationally Locked Nucleosides: López, C., et al. (2022). "Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template." The Journal of Organic Chemistry. [Link] (Source for X-ray data of amino-bicyclo[4.1.0]heptane derivatives confirming stereostructure).

  • Difluoro-Analogs & Crystallography: Figshare Dataset associated with Journal of Fluorine Chemistry. "X-Ray crystal structure of 7,7-difluoro-1-(morpholin-4-yl)bicyclo[4.1.0]heptane derivatives." [Link] (Primary source for lattice packing and bond parameters of the substituted scaffold).

  • General Scaffold Properties: PubChem Compound Summary for Bicyclo[4.1.0]heptan-1-amine hydrochloride. [Link] (Source for physicochemical identifiers and basicity trends).

Validation of Bicyclo[4.1.0]heptane as a Piperazine Surrogate: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Bicyclo[4.1.0]heptane as a Piperazine Surrogate Content Type: Publish Comparison Guide

Executive Summary: The Case for Rigidification

The piperazine ring is a ubiquitous pharmacophore in FDA-approved drugs (e.g., Ciprofloxacin, Imatinib, Olaparib), prized for its ability to generate defined exit vectors and improve solubility via its basic nitrogens.[1] However, its flexibility can lead to promiscuous binding (off-target toxicity), and its high basicity often results in poor membrane permeability or hERG channel liability.[1]

The bicyclo[4.1.0]heptane scaffold—specifically its nitrogen-doped analog 2,5-diazabicyclo[4.1.0]heptane —has emerged as a validated "next-generation" surrogate.[1] By fusing a cyclopropane ring to the piperazine core, this scaffold introduces conformational constraints that lock exit vectors and modulate basicity without adding significant molecular weight.[1]

This guide objectively validates the bicyclo[4.1.0]heptane scaffold against the standard piperazine, providing experimental protocols and physicochemical data to support its adoption in lead optimization.[1]

Physicochemical & Structural Comparison

The primary driver for substituting a piperazine with a bicyclo[4.1.0]heptane derivative is the modulation of pKa and molecular shape .[1]

Comparative Data Table
PropertyPiperazine (Reference)2,5-Diazabicyclo[4.1.0]heptane (Surrogate)Impact on Drug Design
Core Geometry Flexible Chair/BoatRigid "Distorted" Half-ChairReduces entropic penalty upon binding; improves selectivity.[1]
pKa (Conj. Acid) ~9.8 (N1), ~5.6 (N4)~6.7 (N1) Critical: Lower pKa improves passive permeability and reduces lysosomal trapping.
C(sp³)-Fraction 1.01.0Maintains high Fsp³ (solubility) while increasing complexity.
Metabolic Liability N-oxidation, Ring openingReduced N-oxidationSteric bulk of cyclopropane shields the nitrogen lone pair.[1]
Vector Angle ~60° (variable)Locked (~fixed angle)Precise orientation of substituents; enables specific sub-pocket targeting.
Structural Logic & Vector Analysis

The fusion of the cyclopropane ring creates a unique electronic and steric environment.[1] The cyclopropane ring is electron-withdrawing, which is the direct cause of the ~1.3 to 3.0 unit drop in pKa compared to piperazine.[1] This is advantageous for CNS programs where high basicity correlates with P-gp efflux and low brain penetration.[1]

Piperazine_vs_Bicyclo cluster_legend Mechanism of Action Piperazine Piperazine Core (Flexible, High pKa) Bicyclo 2,5-Diazabicyclo[4.1.0]heptane (Rigid, Lower pKa) Piperazine->Bicyclo Cyclopropane Fusion Selectivity Target Selectivity (Locked Conformation) Bicyclo->Selectivity Vector Locking Permeability Permeability (Reduced Ionization) Bicyclo->Permeability pKa Modulation (9.8 -> 6.7) Metabolism Metabolic Stability (Steric Shielding) Bicyclo->Metabolism Shielded N-H

Figure 1: Mechanistic impact of cyclopropane fusion on the pharmacological profile of the piperazine scaffold.[1]

Experimental Validation: Case Studies

Case Study A: Antibacterial Potency Retention (Ciprofloxacin Analog)

A definitive validation study involved replacing the piperazine ring of the antibiotic Ciprofloxacin with 2,5-diazabicyclo[4.1.0]heptane.[1]

  • Hypothesis: The rigid surrogate would maintain the critical binding interactions of the fluoroquinolone while altering physicochemical properties.[1]

  • Result: The bicyclic analog retained antibacterial activity comparable to Ciprofloxacin against Gram-negative bacteria.[1]

  • Key Insight: The "anti" configuration of the bicyclic system mimics the active conformation of piperazine in the binding pocket, validating it as a bioisostere .[1]

Case Study B: hERG Mitigation (MCHR1 Antagonists)

In a separate campaign targeting MCHR1 (Melanin-Concentrating Hormone Receptor 1), researchers utilized the bicyclo[4.1.0]heptane scaffold to address hERG toxicity.[1]

  • Problem: The basic nitrogen of the original piperidine/piperazine linker interacted with the hERG channel pore, causing cardiotoxicity risks.

  • Solution: A "Scaffold Hop" was performed, replacing the diamine with a neutral bicyclo[4.1.0]heptane (carbocycle) or a low-basicity aza-analog.[1]

  • Outcome: The structural rigidity maintained the vector between the aryl groups, but the reduced basicity (or removal of the basic center) significantly attenuated hERG affinity while retaining MCHR1 potency.[1]

Validated Synthetic Protocol

To ensure reproducibility, we present a "Self-Validating" synthetic route for the 2,5-diazabicyclo[4.1.0]heptane core. This route uses the Simmons-Smith reaction, which is robust and scalable.[1]

Objective: Synthesis of N-protected 2,5-diazabicyclo[4.1.0]heptane.

Step-by-Step Methodology
  • Precursor Preparation (Dehydropiperazine Formation):

    • Reactants: N-substituted-2-oxopiperazine (Starting Material).[1]

    • Reagent: LiAlH4 (Reduction) or catalytic dehydrogenation.[1]

    • Goal: Isolate the 1,2,3,4-tetrahydropyrazine intermediate. Note: Purity of this enamine is critical for the next step.[1]

  • Cyclopropanation (The Key Step):

    • Reagents: Diethylzinc (

      
      ) and Diiodomethane (
      
      
      
      ).[1]
    • Solvent: Dichloromethane (DCM), anhydrous,

      
       to RT.[1]
      
    • Procedure: Add

      
       dropwise to a solution of the tetrahydropyrazine and 
      
      
      
      . The reaction is stereoselective, favoring the anti-isomer relative to bulky protecting groups.[1]
    • Validation Checkpoint: Monitor disappearance of the alkene peak via H-NMR. The appearance of high-field cyclopropane protons (

      
       ppm) confirms the bicyclic structure.[1]
      
  • Deprotection/Functionalization:

    • Standard acidic conditions (e.g., TFA/DCM for Boc removal) or hydrogenation (for Cbz) yield the free amine for coupling.[1]

Synthesis_Workflow Start Start: N-Protected 2-Oxopiperazine Step1 Step 1: Reduction/Dehydration (Yields Tetrahydropyrazine) Start->Step1 Step2 Step 2: Simmons-Smith Cyclopropanation (Et2Zn, CH2I2) Step1->Step2 Check Checkpoint: NMR (Cyclopropane signals @ 0.5-1.0 ppm) Step2->Check Check->Step2 Incomplete Conversion Final Product: 2,5-Diazabicyclo[4.1.0]heptane Check->Final Pass

Figure 2: Synthetic workflow for the generation of the 2,5-diazabicyclo[4.1.0]heptane core via Simmons-Smith cyclopropanation.

Conclusion & Strategic Recommendation

The validation of 2,5-diazabicyclo[4.1.0]heptane as a piperazine surrogate is supported by both physicochemical logic and experimental precedent.[1]

  • When to use:

    • To lower pKa: If your lead compound has poor permeability or high efflux due to a basic piperazine.

    • To improve Selectivity: If the flexible piperazine is causing off-target hits; the bicyclic core locks the active conformation.[1]

    • To generate IP: It represents a distinct chemical space from standard piperazines.[2]

Recommendation: For lead optimization programs currently stalled by piperazine-related liabilities (hERG, permeability), screen the 2,5-diazabicyclo[4.1.0]heptane analog immediately.[1]

References

  • Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. Source: ResearchGate/Journal of Medicinal Chemistry URL:[1][Link]

  • Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link][1]

  • 1-[(Methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. Source: ACS Journal of Medicinal Chemistry URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Bicyclo[4.1.0]heptan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides an in-depth, procedural framework for the safe disposal of Bicyclo[4.1.0]heptan-1-amine, ensuring the protection of personnel and the environment. The causality behind each procedural step is explained to foster a deeper understanding of the required safety protocols.

Understanding the Hazard Profile of Bicyclo[4.1.0]heptan-1-amine

Bicyclo[4.1.0]heptan-1-amine is a bicyclic amine whose hazard profile necessitates careful handling. While specific toxicological data for this compound is not extensively documented, the known hazards of similar amine compounds and bicycloheptane derivatives indicate a need for caution. The primary hazards are associated with its potential for skin and eye irritation, and the release of toxic oxides of nitrogen and carbon upon combustion[1]. General guidelines for amines suggest they can be corrosive and harmful if swallowed or inhaled[2][3].

Key Hazard Considerations:

  • Irritation: Causes skin and serious eye irritation[2][3][4][5].

  • Toxicity: Harmful if swallowed[2]. May cause respiratory irritation[2][3][5].

  • Combustion Products: Combustion may produce hazardous carbon oxides and nitrogen oxides[1].

Personal Protective Equipment (PPE): The First Line of Defense

Before handling Bicyclo[4.1.0]heptan-1-amine, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is not merely a procedural step but a critical barrier to exposure.

  • Hand Protection: Wear chemically resistant gloves. Nitrile or neoprene gloves are generally recommended for handling amines. Always inspect gloves for signs of degradation or perforation before use[5].

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For operations with a higher risk of splashing, a face shield should be worn in conjunction with safety goggles[5].

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit is recommended[5].

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors[5][6].

Segregation and Storage of Bicyclo[4.1.0]heptan-1-amine Waste

Proper segregation of chemical waste is fundamental to preventing dangerous reactions. Amine waste must be kept separate from other chemical waste streams.

  • Dedicated Waste Container: Use a clearly labeled, dedicated waste container for Bicyclo[4.1.0]heptan-1-amine and related materials. The container should be made of a compatible material, such as high-density polyethylene (HDPE)[7].

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "Bicyclo[4.1.0]heptan-1-amine," and the associated hazard pictograms (e.g., irritant, harmful)[7].

  • Incompatible Materials: Store amine waste away from acids and oxidizing agents to prevent violent reactions[7].

  • Storage Location: Keep the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources[6][7].

Spill Management: A Rapid and Controlled Response

In the event of a spill, a swift and methodical response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralization (for small spills): For small residual amounts, a neutralizing agent appropriate for amines can be cautiously applied. However, for bulk disposal, neutralization is not the primary method.

  • Collection and Disposal: Carefully scoop the absorbent material into the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Proper Disposal Procedures for Bicyclo[4.1.0]heptan-1-amine

The ultimate disposal of Bicyclo[4.1.0]heptan-1-amine must be conducted in compliance with local, state, and federal regulations. The recommended disposal method is through a licensed hazardous waste disposal company.

Step-by-Step Disposal Protocol:
  • Waste Collection: Collect all waste containing Bicyclo[4.1.0]heptan-1-amine, including contaminated labware, PPE, and spill cleanup materials, in the properly labeled and sealed container.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous waste. They will have established procedures and relationships with certified waste management contractors.

  • Documentation: Maintain accurate records of the waste, including the chemical name, quantity, and date of accumulation[7]. This is a legal requirement and ensures proper handling by the disposal company.

  • Professional Disposal: The licensed waste disposal facility will typically use high-temperature incineration with appropriate flue gas scrubbing to destroy the chemical and neutralize its hazardous byproducts[6][8]. Under no circumstances should Bicyclo[4.1.0]heptan-1-amine be disposed of down the drain or in regular trash [7].

Parameter Guideline Rationale
Personal Protective Equipment Chemically resistant gloves, safety goggles/face shield, lab coat.To prevent skin and eye contact with the irritant compound.
Waste Segregation Separate, labeled container for amine waste.To avoid hazardous reactions with incompatible chemicals.
Storage Cool, dry, well-ventilated area away from acids and oxidizers.To maintain chemical stability and prevent accidental reactions.
Spill Cleanup Use inert absorbent material.To safely contain the spill without reacting with the amine.
Final Disposal Licensed hazardous waste disposal facility (incineration).To ensure complete destruction and compliance with environmental regulations.

Logical Flow for Bicyclo[4.1.0]heptan-1-amine Disposal

The following diagram illustrates the decision-making process for the proper disposal of Bicyclo[4.1.0]heptan-1-amine.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Start Bicyclo[4.1.0]heptan-1-amine Waste Generated Container Place in a Labeled, Dedicated Amine Waste Container Start->Container PPE Contaminated PPE PPE->Container Glassware Contaminated Glassware Glassware->Container Spill Spill Residue Spill->Container Storage Store in a Cool, Dry, Ventilated Area Away from Incompatibles Container->Storage EHS Contact Environmental Health & Safety (EHS) Storage->EHS Incineration Professional Disposal via Licensed Facility (Incineration) EHS->Incineration

Caption: Disposal workflow for Bicyclo[4.1.0]heptan-1-amine.

Conclusion

The responsible management of chemical waste is a shared responsibility in the scientific community. By adhering to these detailed procedures for the disposal of Bicyclo[4.1.0]heptan-1-amine, laboratories can maintain a safe working environment, ensure regulatory compliance, and minimize their environmental impact. The principles outlined in this guide—understanding hazards, utilizing appropriate PPE, proper segregation, and professional disposal—serve as a robust framework for handling this and other specialized chemical reagents.

References

  • PubChem. (n.d.). Bicyclo[4.1.0]heptan-2-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

Sources

Personal protective equipment for handling Bicyclo[4.1.0]heptan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling Bicyclo[4.1.0]heptan-1-amine

Audience: Senior Researchers, Process Chemists, and HSE Officers. Scope: Immediate hazard mitigation, PPE selection, and operational handling of strained bicyclic amines.

Phase 1: Threat Assessment & Chemical Behavior

The Hazard Profile: Bicyclo[4.1.0]heptan-1-amine is not a standard aliphatic amine. It combines the caustic alkalinity of a primary amine with the thermodynamic instability of a fused cyclopropane ring. This "spring-loaded" structure presents a dual threat: chemical corrosion (tissue saponification) and potential ring-strain reactivity (exothermic decomposition under acidic or oxidative stress).

Critical Hazard Classification (Conservative SAR Model):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Acute Toxicity: Category 3/4 (Oral/Inhalation).

  • Reactivity Warning: The cyclopropane ring fusion introduces significant angle strain (~27 kcal/mol). Avoid strong Lewis acids or uncontrolled heating, which may trigger ring-opening polymerization.

Mechanism of Injury: Unlike acid burns which coagulate protein (forming a scab), this amine causes liquefactive necrosis . The lipophilic bicyclic hydrocarbon tail facilitates rapid dermal absorption, while the amine group saponifies cell membrane lipids. This allows the chemical to penetrate deep into tissue before pain is fully registered.

Phase 2: The Barrier Strategy (PPE Selection)

Standard laboratory PPE is insufficient for direct handling of strained bicyclic amines. You must employ a "Time-to-Failure" approach for glove selection.

PPE Decision Matrix
ComponentStandard Protocol (Splash Risk)High-Risk Protocol (Immersion/Synthesis)Scientific Rationale
Hand Protection Double Nitrile (0.11 mm) Change immediately upon contact.Laminate Film (Silver Shield/4H) Worn under Nitrile for dexterity.Low MW amines permeate nitrile in <5 mins. Laminates offer >480 min breakthrough time.
Eye Protection Chemical Goggles (Indirect Vent)Goggles + Face Shield Amines are lacrimators; vapor causes corneal edema ("blue haze" vision).
Respiratory Fume Hood (Face velocity: 100 fpm)Respirator (ABEK1 Filter) If hood work is impossible.High alkalinity damages mucous membranes instantly.
Body Lab Coat (Cotton/Poly) Chem-Resistant Apron (Tychem® or similar)Cotton absorbs amines, holding them against the skin.
Visual Logic: PPE Hierarchy

PPE_Logic Start Task Assessment Volatile Is the compound heated or in solution? Start->Volatile Contact Risk of Direct Contact? Volatile->Contact Yes Level1 Level 1: Standard (Hood + Nitrile + Goggles) Volatile->Level1 No (Closed System) Level2 Level 2: Enhanced (Face Shield + Double Glove) Contact->Level2 Low (Analysis) Level3 Level 3: Critical (Laminate Gloves + Apron) Contact->Level3 High (Synthesis/Transfer)

Figure 1: Decision tree for selecting appropriate protective equipment based on operational state.

Phase 3: Operational Protocol (Synthesis & Handling)

Objective: Minimize static buildup and prevent "runaway" ring-opening reactions.

Step 1: Preparation & Weighing
  • The Static Trap: Bicyclic amines can be waxy solids or viscous liquids that generate static charge.

  • Protocol:

    • Use an antistatic gun on the weighing boat and spatula before use.

    • Do not use metal spatulas if the compound is a free base (corrosion risk); use PTFE-coated or porcelain tools.

    • Weigh inside the fume hood. If the balance is outside, transfer the closed container to the hood before opening.

Step 2: Transfer & Solvation
  • The Exotherm Risk: Dissolving amines in protic solvents (water, alcohols) is exothermic.

  • Protocol:

    • Chill the Solvent: Pre-cool the solvent (e.g., DCM, THF) to 0°C before adding the amine.

    • Slow Addition: Add the amine to the solvent, not the reverse.

    • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. Oxygen can promote radical degradation of the strained ring.

Step 3: Quenching & Workup
  • The Acid Shock: Adding strong acid to this strained amine can trigger violent decomposition.

  • Protocol:

    • Dilute First: Never add concentrated HCl directly. Use 1M or 2M HCl/Ether for salt formation.

    • Temperature Control: Maintain internal temperature <10°C during acidification.

Visual Workflow: Safe Transfer

Transfer_Protocol Prep 1. Inert Gas Purge (Remove O2) Cool 2. Solvent Cooling (0°C Bath) Prep->Cool Add 3. Dropwise Addition (Control Exotherm) Cool->Add Monitor 4. Monitor Temp (Keep <10°C) Add->Monitor Monitor->Add If Temp Spikes

Figure 2: Operational workflow for solvating Bicyclo[4.1.0]heptan-1-amine to prevent thermal runaway.

Phase 4: Emergency Response & Disposal

Decontamination (Skin/Eyes):

  • Immediate Action: Flush with water for 15 minutes minimum .[1]

  • Do NOT Neutralize: Do not apply vinegar or acids to the skin. This creates a secondary exothermic reaction (heat of neutralization) on top of the chemical burn.

  • Medical Alert: Inform EMS that the patient was exposed to a "Lipophilic Alkaline Corrosive."

Spill Management:

  • Evacuate: Clear the immediate area (10-meter radius).

  • PPE Up: Don Silver Shield gloves and respiratory protection.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (amines + cellulose = potential spontaneous combustion).

  • Neutralize: Treat the absorbed material with dilute citric acid to form a stable salt before disposal.

Waste Disposal:

  • Segregation: Isolate from Oxidizers (Nitric acid, Peroxides) to prevent explosive N-oxide formation.

  • Labeling: "Hazardous Waste - Corrosive, Toxic (Organic Amine)."

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Bicyclo[4.1.0]heptane derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories - Amine Handling Guidelines. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.